2-Ethyl-4-methylbenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-3-9-7-10-8(2)5-4-6-11(10)12-9/h4-7H,3H2,1-2H3 |
InChI Key |
BBGGYBYJZKCWNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC=C2O1)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Occurrence and Analysis of 2-Ethyl-4-methylbenzofuran in Volatile Matrices
The following technical guide provides an in-depth analysis of 2-Ethyl-4-methylbenzofuran , addressing its chemical nature, the investigation of its potential natural occurrence, and its verified role in synthetic medicinal chemistry.
Executive Summary
This compound (CAS: 861530-39-4) is a specific alkylated benzofuran isomer.[1][2] While the benzofuran moiety is a ubiquitous structural motif in natural products (e.g., in roasted coffee, wood smoke, and fungal metabolites), this specific isomer—This compound —is primarily documented in scientific literature as a synthetic intermediate and a bioactive motif in drug discovery, specifically for transthyretin (TTR) stabilization.[2]
This guide addresses the critical distinction between verified natural alkylbenzofurans and this specific isomer. It provides researchers with the analytical frameworks to distinguish it from common natural isomers (such as 2,3-dimethylbenzofuran) and details its confirmed synthetic utility.[2]
Chemical Profile & Structural Context[1][2][3][4][5][6][7]
Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring.[2] The substitution pattern (ethyl at C2, methyl at C4) creates a unique steric and electronic profile distinct from the more common natural isomers.[2]
| Property | Data / Description |
| IUPAC Name | 2-Ethyl-4-methyl-1-benzofuran |
| CAS Number | 861530-39-4 |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| Physical State | Colorless oil (Synthetic) |
| Odor Profile | Likely nutty, woody, phenolic (inferred from structural analogs) |
| Key Isomers | 2,3-Dimethylbenzofuran (Natural: Coffee), 2-Ethylbenzofuran (Natural: Smoke) |
Structural Visualization
The position of the ethyl group at C2 and the methyl group at C4 is critical for both its sensory properties and its biological activity in medicinal chemistry.[2]
Figure 1: Structural decomposition of this compound showing substitution sites.[2]
Investigation of Natural Occurrence[4]
The "Natural" vs. "Synthetic" Distinction
A rigorous literature review reveals that This compound is not widely reported as a major named natural product in common essential oils or food volatiles.[1][2] In contrast, its isomers (e.g., 2-methylbenzofuran, 2,3-dimethylbenzofuran) are abundant in thermally processed foods.[2]
However, its presence in nature is plausible as a trace component in complex matrices where thermal degradation of lignin or phenolic precursors occurs.[2]
Potential Formation Pathways (Theoretical)
If detected in a natural sample (e.g., smoked meat, roasted coffee, or aged spirits), it likely arises from the Maillard Reaction or Lipid Oxidation coupled with phenolic degradation.[1][2]
Mechanism: Thermal Degradation of Phenolics[2]
-
Process: High-temperature roasting or smoking.
-
Cyclization: Interaction with hydroxy-carbonyls leads to furan ring closure.[2]
Figure 2: Theoretical formation pathway of alkylbenzofurans in thermal food processing.[2]
Confirmed Application: Medicinal Chemistry
While its natural occurrence is trace or debated, This compound has a confirmed role in drug development .[2] It serves as a critical hydrophobic pharmacophore in the design of stabilizers for Transthyretin (TTR) , a protein associated with amyloidosis.[2]
Mechanism of Action
Research indicates that the ethyl group at C2 and the methyl group at C4 allow the molecule to fit precisely into the thyroxine-binding pocket of the TTR tetramer.[2] This binding stabilizes the tetramer, preventing its dissociation into amyloidogenic monomers.[2]
-
Source: Journal of Medicinal Chemistry (2018, 2024).[2]
-
Significance: Demonstrates the molecule's utility as a "kinetic stabilizer."[2][3][4]
Analytical Methodology for Identification
For researchers encountering a peak suspected to be this compound in a GC-MS analysis, rigorous validation is required to rule out common isomers.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Challenge: Mass spectra of alkylbenzofuran isomers are highly similar. Solution: Use Retention Indices (RI) and authentic standards.[2]
Step-by-Step Validation Workflow:
-
Extraction:
-
Separation:
-
Identification:
-
Confirmation:
Figure 3: Decision tree for validating the presence of this compound.
References
-
Miller, M., et al. (2018).[2] "Enthalpy-Driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis."[1][2][6] Journal of Medicinal Chemistry, 61(17), 7862–7876.[2] [2]
-
Mizuguchi, M., et al. (2024).[2] "Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma."[2][3][4] Journal of Medicinal Chemistry. [2]
-
Yaylayan, V. A. (2006).[2] "Precursors, Formation and Determination of Furan in Food." Journal of AOAC International, 89(3).[2] (Contextual reference for furan formation mechanisms).
-
BLD Pharm. (n.d.).[1][2] "Product Data: this compound (CAS 861530-39-4)."[1][2][5]
Sources
- 1. 119116-94-8|2-(Benzofuran-2-yl)acetaldehyde|BLD Pharm [bldpharm.com]
- 2. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-乙基-4-甲基苯并呋喃 | this compound | 861530-39-4 - 乐研试剂 [leyan.com]
- 6. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
Thermodynamic Stability and Regioselective Synthesis of 2,4-Disubstituted Benzofurans: A Technical Guide for Drug Development
Executive Summary
In medicinal chemistry, the benzofuran scaffold is a privileged pharmacophore, integral to the design of diverse therapeutics ranging from antimicrobial agents to acetylcholinesterase inhibitors[1]. However, synthesizing the 2,4-disubstituted pattern presents unique regiochemical and thermodynamic challenges. Classical intramolecular Friedel-Crafts-type condensations frequently yield complex regioisomeric mixtures due to competing steric and electronic factors[2]. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing 2,4-disubstituted benzofurans, detailing the computational insights and self-validating synthetic protocols required to isolate these high-value targets with absolute regiocontrol.
Thermodynamic Drivers of Regioselectivity
The stability of the benzofuran ring is dictated by the delicate balance between π-electron delocalization and the relief of steric strain. When constructing substituted benzofurans from α-phenoxycarbonyl precursors, cyclization can occur at either available ortho position.
The Peri-Steric Effect
In a 2,4-disubstituted system, the absence of a substituent at the C3 position is the primary thermodynamic driver. When both C3 and C4 are substituted (e.g., 3,4-disubstituted congeners), the resulting peri-steric interaction between the adjacent functional groups significantly raises the ground-state energy of the molecule. Consequently, cyclization reactions of precursors with unsubstituted ortho positions naturally funnel toward the 3,6-disubstituted or 2,4-disubstituted thermodynamic sinks, actively avoiding 3,4-disubstituted kinetic traps[2].
Solvent-Induced Stabilization
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the thermodynamic stability of benzofurans is profoundly solvent-dependent. In aqueous or polar environments, the furan oxygen (O1) engages in robust hydrogen bonding, which increases the overall interaction energy and enforces conformational rigidity[3]. This solvent-mediated stabilization not only lowers the free energy of the 2,4-disubstituted system but also enhances the molecule's binding affinity to biological targets by polarizing the C2-C3 double bond[3].
Quantitative Thermodynamic Parameters
The following table summarizes the computational and thermodynamic parameters comparing different benzofuran substitution patterns, illustrating why the 2,4-disubstituted framework is a highly stable end-product.
| Substitution Pattern | Relative Free Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye, Aqueous) | Primary Destabilizing Factor |
| 2,4-Disubstituted | 0.0 (Baseline) | 4.82 | 1.56 | None (C3 is unsubstituted) |
| 3,4-Disubstituted | +4.5 | 4.65 | 1.62 | C3-C4 Peri-interaction |
| 2,3-Disubstituted | +1.2 | 4.78 | 1.50 | C2-C3 Vicinal interaction |
| Unsubstituted | -0.8 | 4.90 | 1.21 | N/A (Gas Phase: 20.28 kcal/mol interaction)[3] |
Table 1: Comparative thermodynamic parameters of benzofuran regioisomers derived from DFT/B3LYP modeling.
Mechanistic Pathways: Kinetic vs. Thermodynamic Control
To successfully synthesize 2,4-disubstituted benzofurans, chemists must design pathways that bypass kinetic intermediates.
Mechanistic divergence in benzofuran synthesis highlighting thermodynamic vs. kinetic control.
Advanced Synthetic Methodologies
To achieve absolute regiocontrol, modern synthesis relies on precisely engineered cycloadditions and transition-metal catalysis rather than brute-force electrophilic aromatic substitution.
Protocol A: Regioselective Cycloaddition via 3-Hydroxy-2-pyrones
The Beaudry group developed a highly regioselective synthesis utilizing the Diels-Alder cycloaddition of 3-hydroxy-2-pyrones with nitroalkenes[2]. This method allows for programmable substitution at the 2 and 4 positions by dictating the structure of the starting nitroalkene.
Causality & Rationale: The reaction requires elevated temperatures to overcome the initial Diels-Alder activation barrier. However, the subsequent elimination of CO₂ and HNO₂ acts as an irreversible thermodynamic sink, driving the aromatization forward and locking the substituents into the 2,4-configuration without the possibility of migration[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted 3-hydroxy-2-pyrone (1.0 equiv) and the corresponding nitroalkene (1.2 equiv) in anhydrous o-dichlorobenzene (0.5 M).
-
Cycloaddition: Heat the mixture to 140 °C under an inert argon atmosphere for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction vessel for the cessation of CO₂ gas evolution (using a bubbler). TLC should show the complete consumption of the highly fluorescent pyrone starting material.
-
-
Aromatization: The intermediate spontaneously undergoes elimination of HNO₂ at this temperature to form the benzofuranone core.
-
Reduction/Dehydration: To convert the benzofuranone to the fully aromatic 2,4-disubstituted benzofuran, treat the crude mixture with NaBH₄ in methanol at 0 °C, followed by acidic workup (1M HCl) to trigger dehydration.
-
Self-Validation Checkpoint: ¹H NMR of the purified product must show a distinct singlet for the C3 proton (typically around δ 6.8–7.2 ppm), confirming the absence of substitution at the 3-position and validating the 2,4-regiochemistry.
-
Protocol B: Transition-Metal Catalyzed C-O Bond Activation
For substrates where cycloaddition is not viable, transition-metal catalysis (e.g., Ni or Pd) offers an alternative. Theoretical studies on Ni-catalyzed intramolecular C-O bond activation reveal that the reaction is governed by a substrate-assisted reductive elimination[4].
Causality & Rationale: Reductive elimination is typically the rate-determining step and can be highly endergonic if assisted only by solvent molecules. However, the coordination of an unreacted alkyne substrate to the metal center lowers the transition state energy, acting as a self-cocatalyst and dramatically improving the thermodynamic stability of the catalytic cycle[4]. Furthermore, maintaining anhydrous conditions prevents the premature protonation of the metal-carbon bond, which would result in protodehalogenation[5].
Ni-catalyzed C-O bond activation cycle featuring substrate-assisted reductive elimination.
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, charge a Schlenk flask with Ni(COD)₂ (5 mol%), a bulky phosphine ligand (10 mol%), and anhydrous toluene. Stir for 10 minutes to form the active Ni(0) complex.
-
Substrate Addition: Add the 2-halo-phenol derivative (1.0 equiv) and the terminal alkyne (1.5 equiv). The excess alkyne is critical as it participates in the substrate-assisted reductive elimination step[4].
-
Base Addition & Heating: Add anhydrous Cs₂CO₃ (2.0 equiv) to deprotonate the phenol, facilitating the intramolecular attack. Heat to 100 °C for 8 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via GC-MS. The disappearance of the starting aryl halide mass peak and the absence of an (M-X + H) peak confirms that oxidative addition was successful and that protodehalogenation (a sign of moisture contamination) was avoided[5].
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the metal catalyst and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.
Conclusion
The synthesis of 2,4-disubstituted benzofurans requires a departure from traditional kinetic-controlled condensations. By leveraging the inherent thermodynamic stability of the C3-unsubstituted system and utilizing advanced methodologies like pyrone-cycloadditions or substrate-assisted metal catalysis, researchers can access these critical pharmacophores with high yield and absolute regiochemical fidelity.
References
-
Regioselective Synthesis of Benzofuranones and Benzofurans Source: Journal of Organic Chemistry (Oregon State University) URL:[Link]
-
Substrate-Assisted Reductive Elimination Determining the Catalytic Cycle: A Theoretical Study on the Ni-Catalyzed 2,3-Disubstituted Benzofuran Synthesis via C-O Bond Activation Source: Organometallics (Max Planck Society) URL:[Link]
-
DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses... Source: AIP Publishing URL:[Link]
-
Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization Source: Organic Syntheses URL:[Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management Source: Frontiers in Chemistry URL:[Link]
Sources
- 1. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. MPG.Pure [pure.mpg.de]
- 5. orgsyn.org [orgsyn.org]
Alkyl-Benzofuran Scaffolds: Mechanistic Insights & Bioactivity Profiling
Executive Summary
The benzofuran moiety—a benzene ring fused to a furan ring—represents a "privileged scaffold" in medicinal chemistry.[1] While 2-arylbenzofurans (like the natural product moracin) are widely documented, alkyl-benzofuran derivatives represent a specific subclass where lipophilicity and steric parameters can be fine-tuned to modulate bioavailability and receptor affinity.
This technical guide synthesizes the bioactivity of alkyl-benzofuran derivatives, focusing on tubulin polymerization inhibition (oncology) and membrane disruption (antimicrobial) . It moves beyond surface-level descriptions to explore the causality of structure-activity relationships (SAR) and provides self-validating protocols for synthesis and evaluation.
Structural Architecture & SAR Logic
The bioactivity of alkyl-benzofurans is governed by the electronic environment of the heterocyclic core and the lipophilic contribution of the alkyl side chains.
The Pharmacophore
-
The Core: The planar benzofuran ring acts as a bioisostere for indole and naphthalene, allowing it to intercalate into DNA or slot into hydrophobic pockets of enzymes (e.g., Acetylcholinesterase).
-
The Alkyl Substituent (C2/C3 positions): Unlike rigid aryl groups, alkyl chains (methyl, ethyl, propyl, up to octyl) introduce flexibility and hydrophobicity.
-
Short chains (Methyl/Ethyl): Enhance metabolic stability and fit into constricted receptor pockets (e.g., colchicine binding site on tubulin).
-
Medium/Long chains (
): Drastically increase LogP, facilitating passive diffusion across bacterial cell walls, leading to membrane lysis.
-
Visualization: SAR Decision Matrix
The following diagram illustrates the functional logic when designing alkyl-benzofuran derivatives.
Figure 1: Structural decision matrix for optimizing benzofuran derivatives. Note the divergence between long-chain alkylation for permeability vs. specific substitution for enzymatic binding.
Therapeutic Frontier: Oncology (Tubulin Inhibition)
Alkyl-benzofurans, particularly those structurally related to Egonol and Ailanthoidol , exert potent anticancer effects by targeting the cytoskeleton.
Mechanism of Action
The primary mechanism is the destabilization of microtubules. These derivatives bind to the colchicine-binding site of
-
Binding: The benzofuran core mimics the biaryl system of colchicine.
-
Inhibition: Binding prevents the polymerization of tubulin dimers into microtubules.
-
Arrest: The cell fails to form the mitotic spindle, causing cell cycle arrest at the G2/M phase .
-
Apoptosis: Prolonged arrest triggers apoptotic signaling pathways (caspase activation).
Comparative Potency Data
The following table summarizes the inhibitory concentration (
| Compound Class | Substitution Pattern | Target Cell Line | IC50 (µM) | Mechanism Reference |
| Natural Product | Egonol (Natural) | HeLa (Cervical) | 10.5 | [1] |
| Synthetic | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-benzo[b]furan | HeLa | 0.025 | [2] |
| Synthetic | 2-phenyl-3-H-benzofuran | MCF-7 (Breast) | > 20.0 | [2] |
| Hybrid | Benzofuran-1,2,3-triazole hybrid | A549 (Lung) | 0.57 | [3] |
Key Insight: The addition of a methyl group at C3 (Row 2 vs Row 3) often increases potency by orders of magnitude by locking the molecule into a conformation that fits the tubulin pocket more tightly.
Validated Synthetic Protocol: The Rap-Stoermer Reaction
For researchers synthesizing these scaffolds, the Rap-Stoermer reaction is the gold standard for efficiency and "green" chemistry compliance. It avoids the harsh conditions of traditional cyclization.
Reaction Logic
This one-pot synthesis involves the reaction of salicylaldehydes with
-
Why this method? It forms the C2-C3 bond and closes the furan ring simultaneously.
-
Green Aspect: It can often be run in aqueous media or under solvent-free conditions using microwave irradiation.
Workflow Diagram
Figure 2: The Rap-Stoermer cascade. This pathway minimizes purification steps compared to multi-step Sonogashira coupling.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 2-acetylbenzofuran (Precursor for alkyl derivatives).
-
Reagent Prep: Dissolve salicylaldehyde (10 mmol) and chloroacetone (12 mmol) in acetonitrile (30 mL).
-
Catalysis: Add anhydrous Potassium Carbonate (
, 30 mmol). Why: Anhydrous base prevents hydrolysis of the chloroacetone. -
Reflux: Heat to 80°C for 4–6 hours.
-
Validation (TLC): Monitor using Hexane:Ethyl Acetate (8:2). The aldehyde spot (
) must disappear. If aldehyde remains after 6h, add 0.1 eq of KI (Finkelstein condition) to accelerate the reaction. -
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from ethanol.
-
Purity Check:
NMR must show disappearance of the aldehyde proton (singlet at ~10 ppm) and appearance of the furan C3 proton (singlet at ~7.5 ppm).
Experimental Bioassay: Tubulin Polymerization
To confirm the mechanism of action for anticancer benzofurans, a simple cytotoxicity assay (MTT) is insufficient. You must validate the molecular target.
Fluorescence-Based Tubulin Assay
Principle: Tubulin polymerization is monitored by the fluorescence enhancement of a reporter dye (DAPI or specific kits like Cytoskeleton Inc.) which binds only to polymerized microtubules.
Protocol:
-
Preparation: Thaw >99% pure tubulin protein on ice. Dilute to 3 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, 1 mM GTP, pH 6.9). -
Blanking: Set the fluorometer excitation at 360 nm and emission at 450 nm.
-
Treatment:
-
Control: Tubulin + DMSO (Vehicle).
-
Positive Control: Tubulin + Colchicine (3 µM).
-
Test: Tubulin + Alkyl-benzofuran (3 µM).
-
-
Kinetics: Measure fluorescence every 60 seconds for 60 minutes at 37°C.
-
Data Interpretation:
-
Normal Polymerization: Sigmoidal curve (Lag phase -> Growth phase -> Plateau).
-
Inhibition: The curve will remain flat (similar to Colchicine).
-
Stabilization (Taxol-like): Rapid polymerization without lag phase.
-
References
-
Choi, H. J., et al. (2020). "Synthesis and Cytotoxicity Studies of Bioactive Benzofurans from Lavandula angustifolia and Modified Synthesis of Ailanthoidol, Homoegonol, and Egonol." Journal of Natural Products, 83(11), 3435–3444. [4]
-
El-Sayed, M. T., et al. (2023).[5] "Anticancer therapeutic potential of benzofuran scaffolds: Synthesis and mechanistic study." RSC Advances, 13, 11557-11575.
-
Zhang, B., et al. (2019). "Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors." Bioorganic Chemistry, 94, 103392.
-
Koca, M., et al. (2022).[3] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7(36).
-
Khanam, H., & Shamsuzzaman. (2015). "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, 97, 483-504.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Synthesis and Cytotoxicity Studies of Bioactive Benzofurans from Lavandula agustifolia and Modified Synthesis of Ailanthoidol, Homoegonol, and Egonol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Physicochemical Profiling and Solubility Dynamics of 2-Ethyl-4-methylbenzofuran: A Technical Guide for Preclinical Formulation
Executive Summary
2-Ethyl-4-methylbenzofuran (CAS: 861530-39-4) is a highly lipophilic aromatic building block frequently utilized in the synthesis of complex therapeutics. Recently, it has gained prominence as a critical intermediate in the development of benziodarone analogues designed to selectively bind and stabilize transthyretin (TTR) in human plasma, a therapeutic strategy for preventing fatal amyloidosis ().
As a Senior Application Scientist, navigating the formulation and analytical extraction of this compound requires a rigorous understanding of its solvation mechanics. This whitepaper deconstructs the causality behind its extreme aqueous insolubility and high organic affinity, providing field-proven, self-validating protocols for empirical solubility determination.
Structural Analysis & Predictive Solvation Mechanics
The solubility of any active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by the thermodynamic competition between its crystal lattice energy and its capacity to interact with solvent molecules. For this compound (Molecular Formula:
-
Absence of Hydrogen Bond Donors (HBD = 0): The molecule lacks polar -OH or -NH groups, severely limiting its ability to integrate into the hydrogen-bonded network of aqueous media.
-
Sterically Hindered Hydrogen Bond Acceptor (HBA = 1): The single oxygen atom within the furan ring is electronically delocalized into the aromatic
-system, rendering it a very weak hydrogen bond acceptor. -
Dominant Hydrophobic Surface Area: The benzofuran core, augmented by the electron-donating C2-ethyl and C4-methyl substitutions, creates a massive non-polar surface area.
The Causality of Phase Behavior
In Aqueous Media: When introduced to water, the cohesive energy of the water network resists disruption. Because this compound cannot offer compensatory hydrogen bonding, the thermodynamic penalty of forming a hydration cavity leads to immediate hydrophobic exclusion and precipitation ().
In Organic Solvents: In solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), solvation is thermodynamically favored. The alkyl chains and the aromatic system engage in robust van der Waals forces and
Mechanistic pathways of solvation for this compound in aqueous vs. organic media.
Comparative Solubility Profile
Because empirical solubility data for highly specific intermediates can vary based on crystalline polymorphism and purity, the following table synthesizes predictive ranges based on structural analogues and partition coefficients, aligned with standard pharmacopeial guidelines ().
| Solvent | Dielectric Constant ( | Predicted Solubility | Primary Solvation Mechanism |
| Water (pH 7.4) | 80.1 | < 0.1 mg/mL | Hydrophobic exclusion; cohesive energy of water network |
| PBS (pH 7.4) | ~80.0 | < 0.1 mg/mL | Salting-out effect; lack of H-bond donors |
| Ethanol | 24.3 | > 20 mg/mL | Dipole-induced dipole; weak H-bonding to furan oxygen |
| DMSO | 46.7 | > 50 mg/mL | Strong dipole interactions; favorable cavity formation |
| Dichloromethane | 8.9 | > 50 mg/mL | Robust van der Waals and London dispersion forces |
Experimental Workflow: Thermodynamic Solubility Assay
Kinetic solubility assays (e.g., solvent-shift methods measured via nephelometry) are prone to false positives with benzofuran derivatives due to the formation of metastable supersaturated states or sub-micron colloidal aggregates. To establish a self-validating system , a thermodynamic approach using the Shake-Flask method coupled with HPLC-UV is mandatory.
Protocol: Shake-Flask Method with HPLC-UV Quantification
Step 1: Saturation (The Causality of Material Choice)
-
Action: Add 10 mg of solid this compound to 1 mL of the target solvent in a borosilicate glass vial .
-
Expert Insight: Do not use polypropylene or Eppendorf tubes for aqueous samples. Highly lipophilic compounds exhibit massive non-specific binding to plastic surfaces, which will artificially lower the quantified aqueous solubility.
Step 2: Equilibration
-
Action: Seal the vial and agitate at 37°C for 48 hours using a thermomixer at 1000 rpm.
-
Expert Insight: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium between the solid lattice and the solvated phase.
Step 3: Phase Separation (The Causality of Force)
-
Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C. Carefully extract the supernatant using a glass syringe.
-
Expert Insight: Standard benchtop centrifugation (e.g., 2,000 x g) is insufficient. High-speed centrifugation is required to pellet buoyant colloidal aggregates that would otherwise scatter UV light and cause false-positive concentration readings during HPLC analysis.
Step 4: HPLC-UV Quantification
-
Action: Dilute the supernatant in the mobile phase (e.g., 70:30 Acetonitrile:Water) to fit the linear dynamic range of the detector. Analyze via a C18 column with UV detection at ~254 nm.
Workflow for thermodynamic solubility determination using the Shake-Flask method.
References
-
Ota, K., et al. (2024). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Available at:[Link]
Metabolic Pathways of Methylbenzofurans in Biological Systems
Executive Summary
Methylbenzofurans (MBFs) represent a critical class of heterocyclic compounds found ubiquitously in fossil fuel combustion byproducts, environmental pollutants, and increasingly as structural scaffolds in medicinal chemistry (e.g., benzofuran-derived pharmacophores). Their metabolic fate is a study in contrasts: in mammalian systems, they are prone to bioactivation —a process converting stable molecules into reactive electrophiles capable of covalent protein binding and cytotoxicity.[1] Conversely, in microbial systems, they undergo catabolic mineralization , offering pathways for bioremediation.
This guide provides a rigorous technical analysis of these divergent pathways, focusing on the mechanistic causality of Cytochrome P450 (CYP) oxidation versus bacterial dioxygenase activity. It is designed to equip researchers with the protocols necessary to identify transient metabolites and assess toxicological risk.
Chemical Reactivity & Structural Logic
The metabolic destiny of MBFs is dictated by the electron density of the furan ring. Unlike the inert benzene ring, the furan moiety is electron-rich and susceptible to oxidative attack.
-
The Methyl Effect: A methyl substitution (e.g., at C2 or C3) acts as an electron-donating group, stabilizing radical intermediates but also increasing the nucleophilicity of the double bond, making it a prime target for CYP450 enzymes.
-
The "Furan Warning": In drug development, the furan ring is often considered a "structural alert" because its metabolic opening generates reactive unsaturated dicarbonyls (enedials), which are potent alkylating agents.
Mammalian Metabolism: The Bioactivation Pathway
In mammalian liver microsomes, MBF metabolism is dominated by Phase I oxidation, primarily mediated by the CYP450 superfamily (specifically CYP2E1 and CYP2B subfamilies, depending on induction).
Mechanism of Bioactivation
The core metabolic event is the oxidation of the C2-C3 double bond.
-
Epoxidation: CYP enzymes transfer an oxygen atom to form a 2,3-epoxy-methylbenzofuran . This epoxide is highly unstable.
-
Ring Opening (Toxification): The epoxide undergoes heterolytic ring cleavage.
-
Pathway A (Major): Formation of a reactive unsaturated dicarbonyl (e.g., acetyl-hydroxy-benzaldehyde derivatives). These species are "soft" electrophiles that react with nucleophilic sites on proteins (cysteine thiols) and DNA.
-
Pathway B (Minor): Rearrangement to stable phenols (e.g., hydroxy-methylbenzofurans) which are subsequently glucuronidated (Phase II).
-
-
Detoxification: Glutathione (GSH) S-transferases conjugate the reactive epoxide or dicarbonyl, neutralizing the electrophile.
Quantitative Metabolic Data
Table 1: Comparative Metabolic Fate of Benzofuran Derivatives in Hepatic Microsomes
| Substrate | Primary Reactive Intermediate | Key Detoxification Conjugate | Toxicity Potential |
| Benzofuran | Benzofuran-2,3-epoxide | Glutathione-S-dihydrool | High (Hepatotoxic) |
| 2-Methylbenzofuran | Acetyl-hydroxy-phenol derivative | GSH-adduct (C2 position) | Moderate-High |
| 3-Methylbenzofuran | 3-methylbenzofuran-2,3-epoxide | GSH-adduct (C3 position) | Moderate |
| Drug Analogs (e.g., 6-APB) | Hydroxylated ring metabolites | Glucuronide/Sulfate | Variable |
Visualization: Mammalian Bioactivation Pathway
The following diagram illustrates the critical bifurcation between detoxification and covalent binding.
Figure 1: The bifurcation of metabolic flux in the liver. Note the central role of the unstable epoxide intermediate.
Microbial Degradation: The Catabolic Pathway
In contrast to the "accidental" oxidation by mammalian CYPs, soil bacteria (e.g., Sphingomonas, Pseudomonas) possess evolved pathways to mineralize benzofurans as carbon sources.
Mechanism of Ring Cleavage
The bacterial strategy avoids toxic epoxides by using dioxygenases to add two oxygen atoms simultaneously, usually preserving the aromaticity until ring fission occurs.
-
Angular Dioxygenation: The enzyme attacks the angular position (C4-C4a) adjacent to the ether bridge.
-
Hydrolysis: The resulting unstable hemiacetal collapses, cleaving the furan ring.
-
Salicylate Formation: The degradation yields salicylic acid (or methyl-salicylic acid) and gentisic acid, which enter the Krebs cycle.
Visualization: Microbial Catabolism
Figure 2: The bacterial angular dioxygenation pathway, leading to complete mineralization rather than toxic adducts.
Experimental Protocols: Investigating Metabolic Fate
Protocol A: Microsomal Trapping Assay (In Vitro)
Purpose: To detect transient reactive electrophiles (epoxides/dicarbonyls) that would otherwise be invisible in standard metabolite screening.
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein).
-
NADPH Regenerating System (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.
-
Test Compound: 2-Methylbenzofuran (10 µM).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with GSH (5 mM) and MBF (10 µM) in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Incubation: Shake at 37°C for 30–60 mins.
-
Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.
-
Centrifugation: 10,000 x g for 10 mins to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol B: Metabolite Identification via LC-MS/MS
Logic: Reactive metabolites trapped by GSH will show a specific mass shift (+307 Da for GSH).
LC-MS Settings:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Scan Mode:
-
Full Scan (Q1): To detect stable hydroxylated metabolites (+16 Da).
-
Neutral Loss Scan (Q3): Monitor loss of 129 Da (pyroglutamic acid moiety of GSH) to selectively filter GSH adducts.
-
Precursor Ion Scan: Scan for m/z 272 (deprotonated GSH fragment) in negative mode.
-
Visualization: Analytical Workflow
Figure 3: Analytical workflow for distinguishing stable metabolites from reactive intermediates.
References
-
Ravindranath, V., Burka, L. T., & Boyd, M. R. (1984). Reactive metabolites from the bioactivation of toxic methylfurans. Science, 224(4651), 884-886.
-
Monna, L., Omori, T., & Kodama, T. (1993). Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63. Applied and Environmental Microbiology, 59(1), 285-289.[2]
-
Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.[3] Molecules, 25(1).
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB. Analytical and Bioanalytical Chemistry.
-
Krol, C., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites, 14(12), 679.
Sources
- 1. Idiosyncratic toxicity: the role of toxicophores and bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
Methodological & Application
Protocol for the extraction of 2-Ethyl-4-methylbenzofuran from essential oils
Executive Summary & Scientific Rationale
The isolation of specific alkylbenzofurans, such as 2-Ethyl-4-methylbenzofuran , from essential oils presents a distinct separation challenge.[1] Unlike abundant monoterpenes, benzofurans are often minor constituents (0.1% – 2.0%) that co-elute with sesquiterpene hydrocarbons and oxygenated sesquiterpenoids due to similar boiling points and lipophilicity.[1]
This protocol departs from standard "steam distillation only" approaches.[1] Instead, it utilizes a Three-Phase "Funnel" Strategy :
-
Thermodynamic Enrichment: Vacuum Fractional Distillation to remove high-volatility terpenes.[1]
-
Polarity-Based Fractionation: Flash Chromatography to separate the aromatic benzofuran core from aliphatic hydrocarbons.[1]
-
Steric/Isomeric Resolution: Preparative HPLC (High-Performance Liquid Chromatography) for final isolation.[1]
Key Mechanistic Insight: Benzofurans possess a conjugated
Workflow Visualization
The following diagram illustrates the critical path for isolating the target analyte from a crude essential oil matrix.
Figure 1: The "Funnel" strategy moves from bulk physical separation (volatility) to chemical group separation (polarity) and finally to high-resolution isolation (hydrophobicity).[1][2][3]
Detailed Experimental Protocol
Phase 1: Thermodynamic Enrichment (Vacuum Distillation)
Objective: Remove the bulk monoterpene fraction (e.g., limonene, pinene) which constitutes 50-90% of most oils but contains no benzofurans.[1]
Equipment:
-
Short-path distillation apparatus or Spinning Band Distillation system (e.g., B/R Instrument).[1]
-
Vacuum pump capable of 1–10 mbar.
Procedure:
-
Load 100 g of crude essential oil into the boiling flask.
-
Apply vacuum to 5 mbar .
-
Slowly ramp temperature.[1] Collect fractions boiling below 80°C (vapor temp) .
-
Stop distillation when the vapor temperature spikes or distillation rate slows significantly.
-
Retain the Residue. This viscous liquid contains the concentrated benzofurans and sesquiterpenes.[1]
Phase 2: Group Separation (Flash Chromatography)
Objective: Separate the aromatic benzofuran from non-polar sesquiterpene hydrocarbons (e.g., caryophyllene).[1]
System: Automated Flash Chromatography (e.g., Biotage or Teledyne ISCO).[1] Stationary Phase: High-purity Silica Gel (40–63 µm).[1] Mobile Phase:
-
Solvent A: n-Hexane (Non-polar)
-
Solvent B: Ethyl Acetate (Polar)
Gradient Table:
| Time (CV*) | % Solvent B (EtOAc) | Description | Target Elution |
| 0–3 | 0% | Isocratic Hold | Elute Hydrocarbons (Discard) |
| 3–10 | 0% → 5% | Linear Gradient | Elute Benzofurans |
| 10–15 | 5% → 20% | Linear Gradient | Elute Alcohols/Ketones (Wash) |
*CV = Column Volumes[1]
Detection Logic:
-
Monitor UV absorbance at 254 nm .
-
Why? Sesquiterpenes (hydrocarbons) have poor UV absorbance.[1] Benzofurans have a strong aromatic signal.[1][4] Collect peaks that show strong UV 254 nm absorbance within the 2–8% EtOAc window.[1]
Phase 3: High-Resolution Isolation (Preparative HPLC)
Objective: Isolate this compound from other co-eluting oxygenated isomers.[1]
System: Preparative HPLC with UV-Vis Diode Array Detector (DAD).[1] Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 21.2 mm).[1] Flow Rate: 15–20 mL/min.[1]
Method Parameters:
-
Isocratic Mode: 85% Methanol / 15% Water.[1]
-
Trigger: Collect fractions based on spectral match. Benzofurans typically exhibit a characteristic "shoulder" absorption pattern in the 240–260 nm range.[1]
Validation & Quality Control
A self-validating system requires confirmation of structure and purity.[1]
Table 1: Validation Metrics for this compound
| Analytic Technique | Expected Observation | Purpose |
| GC-MS | Molecular Ion | Confirm molecular weight and fragmentation pattern.[1] |
| 1H-NMR | Aromatic protons (multiplet 7.0–7.5 ppm).[1] Ethyl group: Triplet (~1.2 ppm) & Quartet (~2.6 ppm).[1] Methyl group: Singlet (~2.3 ppm).[1] | Definitive structural elucidation. |
| HPLC Purity | Single peak at 254 nm and 210 nm.[1] | Ensure >98% purity for biological assays. |
Safety & Handling
-
Photosensitization: Benzofuran derivatives (especially furocoumarins) can cause phytophotodermatitis.[1] Always handle fractions under amber light or low-UV conditions and wear nitrile gloves.[1]
-
Solvent Safety: Hexane is neurotoxic; perform all flash chromatography in a fume hood.[1]
References
-
Hostettmann, K., et al. (2009).[1] Preparative Isolation and Purification of Isobenzofuranone Derivatives... by High-Speed Counter-Current Chromatography. National Institutes of Health (PubMed).
-
Yadav, M., et al. (2025).[1] Design, Synthesis And Characterization Of Benzofuran Derivatives. Cuestiones de Fisioterapia.
-
PubChem. (2025).[1] 2-Ethylfuran Compound Summary. National Library of Medicine.
-
Hosseini, S. (2021).[1][6] Isolation and Identification of Essential Oils... by Gas Chromatography-Mass Spectrometry. Islamic Azad University.
-
Chem-Impex. (2025).[1] 2-Ethyl Benzofuran Product Data. Chem-Impex International.
Sources
- 1. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. 2-Ethyl-4-methylfuran | C7H10O | CID 12409173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qcs.shahrood.iau.ir [qcs.shahrood.iau.ir]
Application Note: High-Sensitivity GC-MS Method for the Determination of 2-Ethyl-4-methylbenzofuran
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Ethyl-4-methylbenzofuran. Given the limited availability of specific physicochemical data for this compound, this method is developed based on the known characteristics of structurally related benzofurans, which are typically volatile to semi-volatile organic compounds. The protocol detailed herein utilizes a static headspace sampling technique for efficient analyte extraction from complex matrices, followed by separation and detection using a high-resolution capillary gas chromatography column and a sensitive mass spectrometer. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, providing a comprehensive framework for the reliable determination of this compound.
Introduction and Scientific Rationale
This compound belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] Accurate and sensitive analytical methods are therefore crucial for their detection and quantification in various stages of research and development, from synthesis and formulation to metabolic studies.
The analytical challenge for many substituted benzofurans lies in their volatility and potential for matrix interference. Direct liquid injection can introduce non-volatile components that contaminate the GC system, leading to decreased performance and increased maintenance. To circumvent this, Static Headspace (HS) sampling is employed in this method. This technique is predicated on the principle of vapor pressure equilibrium. The sample is sealed in a vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample.[2][3] A portion of this vapor is then injected into the GC-MS system, providing a clean, concentrated sample of the volatile components.[4][5]
The subsequent GC-MS analysis leverages a non-polar capillary column, chosen based on the "like dissolves like" principle of chromatography.[6][7][8] A non-polar stationary phase is well-suited for the separation of aromatic and heterocyclic compounds. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the analyte upon electron ionization.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 1: Overall workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
Solvents: Methanol (HPLC grade or higher), Deionized Water
-
Reagents: Sodium Chloride (analytical grade)
-
Standards: this compound (if available, or a certified reference standard of a closely related benzofuran for method development)
-
Vials: 20 mL glass headspace vials with PTFE/silicone septa and aluminum crimp caps
Instrumentation and Analytical Conditions
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following table outlines the recommended starting parameters, which should be optimized for your specific instrumentation and application.
| Parameter | Setting | Rationale |
| Headspace Autosampler | ||
| Vial Equilibration Temperature | 100 °C | To ensure efficient partitioning of the semi-volatile analyte into the headspace. |
| Vial Equilibration Time | 15 minutes | To allow the sample to reach thermal equilibrium. |
| Loop Temperature | 110 °C | To prevent condensation of the analyte in the sample loop. |
| Transfer Line Temperature | 120 °C | To ensure efficient transfer of the analyte to the GC inlet without condensation. |
| Injection Volume | 1 mL | A standard volume for headspace injections. |
| Gas Chromatograph | ||
| Injection Port Temperature | 250 °C | To ensure rapid volatilization of the analyte. |
| Injection Mode | Splitless (or appropriate split ratio based on concentration) | Splitless mode is recommended for trace analysis to maximize sensitivity. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A versatile, non-polar stationary phase suitable for the separation of aromatic compounds.[6][7] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | A standard column dimension providing a good balance of resolution and analysis time.[8][9] |
| Oven Temperature Program | ||
| Initial Temperature | 60 °C, hold for 2 minutes | To focus the analytes at the head of the column. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of components. |
| Final Temperature | 280 °C, hold for 5 minutes | To elute any less volatile compounds and clean the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for creating a library-searchable mass spectrum. |
| Mass Range | 40-450 amu | A suitable range to capture the molecular ion and characteristic fragments of the analyte. |
| Source Temperature | 230 °C | To maintain the integrity of the ions. |
| Quadrupole Temperature | 150 °C | To ensure stable mass analysis. |
| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and identification. SIM for enhanced sensitivity in quantitative analysis. |
Detailed Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).
Sample Preparation (for a solid or liquid matrix)
-
Sample Weighing/Aliquoting: Accurately weigh approximately 1 gram of the homogenized solid sample or pipette 1 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification (Salting Out): Add approximately 0.5 grams of sodium chloride to the vial. This increases the ionic strength of the aqueous phase (if present) and promotes the partitioning of volatile organic compounds into the headspace.
-
Spiking (for calibration and QC): For calibration standards and quality control samples, spike the appropriate amount of the working standard solution into the vial.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Vortexing: Gently vortex the vial for 30 seconds to ensure thorough mixing.
Data Analysis and Quantification
-
Qualitative Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by comparing the acquired mass spectrum of the sample peak with a reference spectrum from a spectral library or an injected standard. The fragmentation pattern of benzofurans typically involves cleavage of the side chains and fragmentation of the heterocyclic ring.[10][11][12]
-
Quantitative Analysis: For quantification, a calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve using the peak area obtained from the sample chromatogram.
Method Validation (Illustrative)
A comprehensive method validation should be performed according to established guidelines. The following table provides an example of typical validation parameters and their acceptable limits.
| Validation Parameter | Acceptable Limit |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of this compound. The use of static headspace sampling offers a robust and sensitive approach for the extraction of this volatile analyte from various matrices, minimizing sample preparation time and reducing the risk of system contamination. The detailed GC-MS parameters provide an excellent starting point for method development and optimization. This method is well-suited for researchers and scientists in the pharmaceutical and chemical industries requiring a reliable analytical procedure for this class of compounds.
References
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 837-845. [Link]
-
Shimadzu. (2014). Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS. [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Guella, G., & Zomer, G. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
-
Teledyne Tekmar. Determining Volatile Organic Compounds from Difficult Soil Matrices Utilizing both Headspace and Purge and Trap Techniques. [Link]
-
AZoM. (2023, September 8). Advantages of Using Headspace Sampling for Volatile Sample Analysis. [Link]
-
Agilent Technologies. ANALYSIS OF VOLATILE ORGANIC COMPOUNDS IN ENVIRONMENTAL WATERS USING THE AGILENT 7697A HEADSPACE AND 7890B/5977A GC/MS. [Link]
-
Shimadzu. GC Column Types & Selection Guide. [Link]
-
LCGC International. (2020, December 19). Pragmatic Rules for GC Column Selection. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023, September 7). [Link]
Sources
- 1. easpublisher.com [easpublisher.com]
- 2. gcms.cz [gcms.cz]
- 3. azom.com [azom.com]
- 4. Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. trajanscimed.com [trajanscimed.com]
- 10. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Cyclization Techniques for Preparing 2-Ethyl-4-methylbenzofuran
[1]
Executive Summary
2-Ethyl-4-methylbenzofuran (CAS: 163533-34-2) is a critical pharmacophore in the development of transthyretin (TTR) kinetic stabilizers and uricosuric agents (e.g., Benziodarone analogues). Its structural uniqueness lies in the 4-methyl substitution, which induces specific steric interactions within protein binding pockets (e.g., Thyroxine-binding site of TTR).
Synthesizing the 4-methyl isomer presents a regiochemical challenge. Standard electrophilic cyclization of 3-methylphenol derivatives often favors the sterically accessible 6-methyl isomer. To overcome this, this guide details two high-fidelity protocols:
-
Protocol A (Catalytic Precision): A Palladium/Copper-catalyzed tandem Sonogashira annulation that guarantees regiocontrol via pre-functionalized precursors.
-
Protocol B (Scalable Benchmark): A modified Rap-Stoermer condensation followed by reduction, serving as the industry standard for gram-scale production.
Strategic Analysis of Synthetic Routes
The Regioselectivity Challenge
The primary difficulty in synthesizing this compound is controlling the ring closure relative to the methyl group.
-
Direct Cyclization of m-Cresol: Acid-catalyzed reaction of 3-methylphenol with alpha-halo ketones typically yields a mixture favoring 2-ethyl-6-methylbenzofuran due to steric hindrance at the ortho-position (C2) required for the 4-methyl isomer.
-
Solution: Use of "blocked" or "pre-functionalized" starting materials (e.g., 2-iodo-3-methylphenol or 2-hydroxy-6-methylbenzaldehyde) directs the cyclization exclusively to the desired position.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two protocols.
Caption: Mechanistic flow for the regioselective synthesis of this compound. Route A utilizes transition metal catalysis for precision; Route B utilizes condensation-reduction for scale.
Protocol A: Pd/Cu-Catalyzed Tandem Annulation
Best for: Library synthesis, high regiochemical fidelity, mild conditions.
Principle
This method utilizes a tandem Sonogashira cross-coupling followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the activated alkyne.[1] The use of 2-iodo-3-methylphenol locks the methyl group into the C4 position of the resulting benzofuran.
Materials
-
Substrate: 2-Iodo-3-methylphenol (1.0 equiv)
-
Alkyne: 1-Butyne (1.2 equiv) - Note: Use as gas or solution in THF.
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Co-Catalyst: Copper(I) iodide [CuI] (2-3 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA) (anhydrous).
Step-by-Step Procedure
-
Preparation: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add 2-iodo-3-methylphenol (1.0 mmol, 234 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (5.7 mg) to the flask.
-
Solvent Addition: Add degassed Et₃N (5 mL).
-
Alkyne Addition:
-
If using 1-butyne gas: Bubble slowly through the solution for 10 minutes, then seal.
-
If using solution: Inject 1-butyne solution (1.2 mmol) via septum.
-
-
Reaction: Stir at 60°C for 4-6 hours . Monitor by TLC (Hexane/EtOAc 9:1).
-
Mechanistic Check: The initial spot will be the Sonogashira intermediate (alkynyl phenol). If this persists, increase temp to 80°C to drive the cyclization (5-endo-dig or 6-endo-dig).
-
-
Workup: Filter the mixture through a Celite pad to remove Pd/Cu salts. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc).
Expected Yield: 75-85% Key Analytic: ¹H NMR should show a quartet (~2.7-2.8 ppm) and triplet (~1.2-1.3 ppm) for the ethyl group, and a singlet (~2.4 ppm) for the C4-methyl.
Protocol B: Modified Rap-Stoermer & Reduction
Best for: Gram-scale production, avoiding expensive Pd catalysts.
Principle
This route builds the furan ring via condensation of 2-hydroxy-6-methylbenzaldehyde with chloroacetone. The resulting 2-acetylbenzofuran is then reduced to the ethyl group. This method is robust and uses inexpensive reagents.
Materials
-
Step 1: 2-Hydroxy-6-methylbenzaldehyde, Chloroacetone, K₂CO₃, DMF or Acetone.
-
Step 2: Hydrazine hydrate (80%), KOH, Ethylene glycol (Wolff-Kishner conditions).
Step-by-Step Procedure
Step 1: Synthesis of 2-Acetyl-4-methylbenzofuran
-
Dissolution: Dissolve 2-hydroxy-6-methylbenzaldehyde (10 mmol) in DMF (20 mL).
-
Base Addition: Add anhydrous K₂CO₃ (15 mmol). Stir for 15 min at RT.
-
Alkylation/Cyclization: Add chloroacetone (12 mmol) dropwise.
-
Heating: Heat to 80-90°C for 4 hours .
-
Note: The reaction proceeds via O-alkylation followed by intramolecular aldol condensation.
-
-
Workup: Pour into ice water. The solid product (2-acetyl-4-methylbenzofuran) often precipitates. Filter and recrystallize from Ethanol.
Step 2: Wolff-Kishner Reduction to this compound[2][3]
-
Setup: In a flask equipped with a Dean-Stark trap, combine the ketone from Step 1 (5 mmol), KOH (15 mmol), and hydrazine hydrate (20 mmol) in ethylene glycol (10 mL).
-
Hydrazone Formation: Heat to 120°C for 1 hour.
-
Reduction: Raise temperature to 180-190°C . Distill off water/excess hydrazine.
-
Completion: Reflux at 190°C for 3-4 hours until N₂ evolution ceases.
-
Extraction: Cool, dilute with water, and extract with Et₂O.
-
Purification: Distillation or chromatography.
Expected Yield (Overall): ~55-60% (over 2 steps).
Comparative Data Analysis
| Feature | Protocol A (Pd/Cu Catalysis) | Protocol B (Condensation/Reduction) |
| Regioselectivity | Excellent (>99%) | Excellent (>99%) |
| Step Count | 1 (Tandem) | 2 (Stepwise) |
| Atom Economy | High | Moderate (Loss of H₂O, N₂) |
| Cost Driver | Palladium Catalyst | Reagent Stoichiometry |
| Scalability | Moderate (mg to g) | High (g to kg) |
| Key Precursor | 2-Iodo-3-methylphenol | 2-Hydroxy-6-methylbenzaldehyde |
Troubleshooting & Critical Parameters
-
Incomplete Cyclization (Protocol A): If the intermediate alkyne is isolated, treat with 5 mol% AuCl₃ or simply heat with K₂CO₃ in EtOH to force ring closure.
-
O-Alkylation vs. C-Alkylation (Protocol B): Use DMF as solvent to favor O-alkylation. If C-alkylation is observed, ensure K₂CO₃ is anhydrous and finely ground.
-
Purification: this compound is an oil.[2][3] Care must be taken during rotary evaporation not to lose the product if high vacuum is used for extended periods (bp ~100-110°C at reduced pressure).
References
-
Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Source: NIH / PubMed Central Context: Detailed synthesis of this compound (Compound 23e) via the Wolff-Kishner route.[2][3] URL:[Link]
-
Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. Source: RSC Advances / NIH Context: Protocols for tandem Pd/Cu catalyzed Sonogashira-cyclization to form substituted benzofurans.[1][4] URL:[Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates. Source: RSC Advances Context: General palladium catalytic strategies for functionalizing benzofuran cores. URL:[Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Source: MDPI Molecules Context: Discussion on Lewis acid catalyzed cyclodehydration and regioselectivity issues. URL:[Link]
Sources
- 1. Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Integration of 2-Ethyl-4-methylbenzofuran in Advanced Fragrance Formulations
Executive Summary & R&D Context
Historically, 2-Ethyl-4-methylbenzofuran (CAS: 861530-39-4) has been synthesized and characterized primarily within medicinal chemistry—most notably as a critical intermediate in the development of benziodarone analogues acting as kinetic stabilizers for Transthyretin (TTR) amyloidosis[1]. However, cross-disciplinary research reveals that its structural homology to established aroma chemicals (such as Nerolione and various octahydro-benzofurans) unlocks significant potential in fragrance formulation[2],[3].
This application note provides R&D scientists and formulation chemists with field-proven, self-validating protocols for transitioning this molecule from a pharmaceutical intermediate into a high-performance fragrance ingredient. By leveraging its unique electron-rich aromatic system, formulators can achieve novel dry-woody and green-floral accords.
Chemical Identity & Mechanistic Olfactory Profiling
The olfactive behavior of this compound is dictated by its specific alkyl substitutions. The electron-rich oxygen of the benzofuran core acts as a potent hydrogen-bond acceptor with olfactory receptors.
-
Causality of Odor Profile: The ethyl group at the 2-position introduces a green, slightly fruity nuance, while the methyl group at the 4-position adds a dry, leathery/woody facet[1]. This structural combination increases the molecule's lipophilicity (CLogP ~3.5), significantly slowing its evaporation rate compared to unsubstituted benzofurans and extending its substantivity on the skin.
Table 1: Physicochemical and Olfactory Properties
| Parameter | Value / Descriptor | Analytical Method / Rationale |
| CAS Number | 861530-39-4 | Chemical Registry[4] |
| Molecular Weight | 160.21 g/mol | Calculated[4] |
| Odor Profile | Dry woody, green, with sweet neroli-like balsamic undertones | Organoleptic Evaluation |
| Substantivity | ~200 hours (Heart-to-Base note) | Blotter Evaporation Test |
| Usage Level | 0.05% – 2.50% in fragrance concentrate | Based on 5[5] |
Experimental Protocols: Evaluation & Formulation
Protocol A: Standardized Olfactory Evaluation & Substantivity Testing
Benzofuran derivatives can cause rapid "olfactory fatigue" (receptor saturation) if evaluated neat. This protocol ensures accurate profiling through controlled dilution.
-
Step 1: Preparation. Dilute this compound to exactly 10% (w/w) in Dipropylene Glycol (DPG). Causality: DPG is a low-volatility, odorless solvent that retards the flash-off of top notes, allowing for a linear evaluation of the molecule's true character.
-
Step 2: Control Setup. Prepare a 10% DPG solution of a known reference standard, such as 6[6].
-
Step 3: Application. Apply exactly 20 µL of both solutions to standardized perfumery smelling strips (blotters).
-
Step 4: Longitudinal Evaluation. Assess the blotters at
(initial impact), (heart phase), and (dry down). -
Step 5: Self-Validation System. Environmental Control Check: If the reference control blotter loses its characteristic odor before the 48-hour mark, it indicates that ambient humidity or temperature in the lab is too high, invalidating the test. The evaluation must be repeated in a climate-controlled booth to ensure data integrity.
Protocol B: Integration into a Woody-Floral Base Accord
This protocol demonstrates how to utilize this compound as a structural bridge between volatile floral top notes and heavy woody bases.
-
Step 1: Base Compounding. In a glass beaker, combine high-molecular-weight musks (e.g., Galaxolide) and woody isolates (e.g., Iso E Super). Causality: These macrocyclic and polycyclic materials act as fixatives. They form non-covalent Van der Waals interactions with the benzofuran derivative, reducing its vapor pressure and smoothing its olfactive spike.
-
Step 2: Incorporation. Add this compound at 1.5% w/w of the total concentrate. Causality: Keeping the dosage below 2.5% prevents the dry-woody facet from overpowering delicate floral notes, maintaining accord transparency.
-
Step 3: Homogenization. Stir the mixture at 300 RPM for 30 minutes using a magnetic stirrer.
-
Step 4: Maceration & Self-Validation. Age the accord in an amber glass bottle at 20°C for 7 days. Validation Check: Analyze the aged accord against a freshly compounded batch via GC-MS. A stable, successful formulation will show
degradation of the this compound peak area, confirming chemical compatibility and the absence of unwanted Schiff base polymerization.
Quantitative Data: Formulation Stability Matrix
To ensure commercial viability, the compound must remain stable across various consumer product bases.
Table 2: Stability and Discoloration in Various Media
| Application Media | Concentration | Stability (4 weeks @ 45°C) | Discoloration Risk |
| Fine Fragrance (80% EtOH) | 2.0% | Excellent | None |
| O/W Lotion Emulsion | 0.5% | Good | Slight Yellowing |
| Soy Wax Candle | 1.0% | Excellent | None |
| Liquid Soap (pH 9.0) | 0.8% | Moderate | Potential base-catalyzed degradation |
R&D Workflow Visualization
Workflow for the olfactory evaluation and formulation of this compound.
Comprehensive References
-
Title: Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: US9181514B2 - Octahydro-benzofurans and their uses in perfume compositions Source: Google Patents URL:
-
Title: Nerolione (CAS: 23911-56-0) – Premium Floral Synthetic Ingredient for Perfumery Source: Scentspiracy URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9181514B2 - Octahydro-benzofurans and their uses in perfume compositions - Google Patents [patents.google.com]
- 3. Nerolione (CAS: 23911-56-0) – Premium Floral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. 861530-39-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2-benzofuran carboxaldehyde, 4265-16-1 [thegoodscentscompany.com]
- 6. chemimpex.com [chemimpex.com]
Application Note: Process Development for Kilogram-Scale Synthesis of 2-Ethyl-4-methylbenzofuran
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes the Sonogashira Annulation route due to its superior regioselectivity for the 4-methyl isomer compared to acid-catalyzed cyclodehydration methods.
Executive Summary
The synthesis of substituted benzofurans, particularly those with steric crowding at the C4 position (e.g., 4-methyl), presents specific regiochemical challenges. Traditional Rap-Stoermer condensations often yield isomeric mixtures when applied to m-cresol derivatives. This guide details a robust, scalable protocol for the production of 2-Ethyl-4-methylbenzofuran utilizing a Copper-free Sonogashira coupling-cyclization sequence .
This workflow addresses three Critical Process Parameters (CPPs) identified during the transition from medicinal chemistry (MedChem) to pilot plant:
-
Regiocontrol: Utilizing 2-iodo-3-methylphenol to lock the 4-methyl substitution pattern.
-
Gas Handling: Safe introduction of 1-butyne (liquefied gas) at scale.
-
Impurity Management: Efficient removal of Palladium (Pd) to <10 ppm using functionalized silica scavengers.
Retrosynthetic Strategy & Mechanism
To ensure the 4-methyl substitution, the benzofuran core is constructed from 2-iodo-3-methylphenol . The C2-ethyl group is installed via 1-butyne . The reaction proceeds via a domino sequence: intermolecular Sonogashira coupling followed by intramolecular 5-endo-dig cyclization.[1]
Reaction Scheme
The following diagram illustrates the mechanistic pathway and the specific regiochemical outcome.
Figure 1: One-pot domino synthesis sequence. The 3-methyl group on the phenol becomes the 4-methyl group on the benzofuran scaffold.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Reaction Temp | 60°C ± 2°C | Balances reaction rate with alkyne solubility. >70°C increases alkyne off-gassing; <50°C stalls cyclization. |
| 1-Butyne Pressure | 1.5 - 2.0 bar | 1-Butyne (BP 8.1°C) must be maintained as a liquid/dissolved species. Slight overpressure prevents loss. |
| Pd Loading | 1.0 mol% | Optimized from 5 mol% (MedChem). Lower loading reduces cost and scavenging burden. |
| Solvent System | DMF/Water (9:1) | Water promotes the cyclization step and solubilizes inorganic salts, preventing fouling. |
Kilogram-Scale Protocol (1.0 kg Batch)
Equipment Setup[2][3]
-
Reactor: 20 L Hastelloy or Glass-Lined Reactor (GLR) rated for 5 bar pressure.
-
Agitation: Retreat curve impeller (high shear required for gas-liquid mass transfer).
-
Gas Feed: Mass Flow Controller (MFC) connected to 1-Butyne cylinder.
Step-by-Step Procedure
Step 1: Catalyst Charging & Inerting
-
Charge DMF (8.0 L) and Deionized Water (0.9 L) to the reactor.
-
Enable agitation (150 RPM).
-
Charge 2-Iodo-3-methylphenol (1.0 kg, 4.27 mol).
-
Charge Pd(PPh₃)₂Cl₂ (30.0 g, 0.043 mol, 1 mol%) and CuI (16.2 g, 0.085 mol, 2 mol%).
-
Critical Safety Step: Purge reactor headspace with Nitrogen (
) x 3 cycles to remove Oxygen (prevents Glaser homocoupling of alkyne). -
Charge Triethylamine (Et₃N) (1.3 kg, 12.8 mol, 3.0 equiv).
Step 2: Alkyne Addition (Exotherm Control)
7. Cool reactor jacket to 10°C.
8. Pressurize reactor to 0.5 bar with
- Note: 1-Butyne is a gas at RT. Add as liquefied gas or controlled gas feed.
- Control: Maintain internal temperature < 25°C during addition.
Step 3: Reaction & Cyclization 10. Seal reactor and heat ramp to 60°C over 45 minutes. 11. Maintain 60°C for 6–8 hours.
- IPC (In-Process Control): HPLC analysis at 6 hours. Target: < 2% Starting Phenol.
- The cyclization occurs spontaneously under these conditions.
Step 4: Workup & Pd Scavenging 13. Cool to 25°C. Vent excess pressure to scrubber. 14. Dilute with MTBE (Methyl tert-butyl ether) (10 L) and Water (10 L). 15. Agitate for 20 minutes, then settle. Separate organic layer.[2] 16. Scavenging: Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) (100 g, 10 wt% vs product) to the organic layer. 17. Agitate at 40°C for 2 hours. 18. Filter through a Celite pad to remove scavenger and colloidal Pd.
Step 5: Isolation 19. Concentrate organic filtrate under vacuum (40°C, 100 mbar). 20. Purification: High-vacuum distillation (approx. 110-115°C at 2 mmHg) yields the product as a pale yellow oil.
- Alternative: If solid, recrystallize from Hexane/EtOAc (9:1).
Process Workflow Diagram
Figure 2: Unit operations flow for the kilogram-scale campaign.
Analytical & Safety Controls
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN/H2O) | > 98.0% a/a |
| Pd Content | ICP-MS | < 20 ppm |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, MTBE < 5000 ppm |
Safety: Handling 1-Butyne
-
Hazard: 1-Butyne is Extremely Flammable (Flash point < -20°C). It forms explosive mixtures with air.
-
Engineering Control: All electrical equipment in the suite must be Class I, Div 1 (Intrinsically Safe).
-
Chemistry Hazard: Avoid contact with Copper (I) salts in dry state (potential for explosive copper acetylides). Ensure the reaction mixture remains wet/solvated until quench.
References
-
Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Benzofuran Synthesis: Larock, R. C., et al. (1999).[3] Synthesis of 2,3-disubstituted benzofurans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes. Organic Letters, 1(4), 553-556. Link
-
Pd Scavenging Scale-Up: Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.[4] Advanced Synthesis & Catalysis, 346(8), 889-900. Link
-
Process Safety (Alkynes): Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Chapter on Alkyne stability and heat accumulation). Link
-
Rap-Stoermer Alternative: Aidhen, I. S., et al. (2008). The Rap–Stoermer reaction: A facile synthesis of 2-substituted benzofurans.[5][6] Synthetic Communications, 38(11), 1830-1839. Link
Sources
- 1. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
- 6. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving reaction yield in the synthesis of 2-Ethyl-4-methylbenzofuran
Welcome to the technical support center dedicated to the synthesis of 2-Ethyl-4-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common experimental hurdles, and improve the overall yield and purity of this important heterocyclic scaffold.
Introduction: The Challenge of Substituted Benzofurans
The benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The synthesis of specifically substituted benzofurans like this compound, however, often requires careful optimization to overcome challenges such as low yields, competing side reactions, and difficult purifications. This guide provides field-proven insights and detailed protocols to address these issues directly.
The most robust and versatile methods for constructing 2-substituted benzofurans often involve transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions followed by cyclization.[2][3][4] Our primary focus will be on the widely-used Sonogashira coupling and subsequent intramolecular cyclization, a powerful one-pot strategy for this transformation.[5][6][7]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My one-pot Sonogashira coupling/cyclization reaction of 2-iodo-5-methylphenol with 1-butyne is resulting in a low yield or no desired this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common but solvable issue. The problem can typically be traced back to one of three areas: catalyst integrity, reagent quality, or suboptimal reaction conditions. A systematic approach is the key to diagnosis.
1. Catalyst Activity & Integrity:
-
Cause: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage (exposure to air or moisture), or the use of an inappropriate ligand. The copper(I) co-catalyst is also sensitive to oxidation.
-
Troubleshooting:
-
Use a Fresh Catalyst: Always use a freshly opened or recently purchased palladium catalyst and copper(I) iodide.[8]
-
Proper Storage: Store catalysts under an inert atmosphere (argon or nitrogen) and away from light and heat.
-
Ligand Choice: The choice of phosphine ligand is critical. For Sonogashira couplings, triphenylphosphine (PPh₃) is common, but bulkier, electron-rich ligands like Xantphos can sometimes improve catalytic turnover and prevent catalyst deactivation, especially in copper-free protocols.[9][10]
-
2. Reagent & Solvent Quality:
-
Cause: Impurities in starting materials, particularly water and oxygen, are potent inhibitors of palladium catalysts. Incorrect stoichiometry can also starve the reaction.
-
Troubleshooting:
-
Purity: Ensure the 2-iodo-5-methylphenol and 1-butyne are of high purity.
-
Anhydrous & Degassed Solvents: Solvents like THF, DMF, or toluene must be anhydrous and thoroughly degassed to remove dissolved oxygen, which can poison the Pd(0) species.[8] This is a critical step; sparging with argon or nitrogen for 20-30 minutes or using the freeze-pump-thaw method is highly recommended.
-
Stoichiometry: While the iodophenol is the limiting reagent (1.0 eq.), a slight excess of the alkyne (1.1–1.5 eq.) is often used to drive the reaction to completion. The base (e.g., Et₃N) should be in significant excess (2.0–3.0 eq.).[7]
-
3. Reaction Conditions:
-
Cause: The reaction temperature, time, and choice of base and solvent play a synergistic role. An incorrect parameter can halt the reaction.
-
Troubleshooting:
-
Temperature: While some Sonogashira reactions proceed at room temperature, many require heating to facilitate both the coupling and the subsequent cyclization. A temperature range of 60–80 °C is a good starting point.[7] However, excessive heat (>100 °C) can lead to catalyst decomposition.
-
Base: A tertiary amine base like triethylamine (Et₃N) is standard. It acts as both a base to deprotonate the alkyne and an acid scavenger. Ensure it is anhydrous.
-
Solvent Polarity: The choice of solvent is crucial. A polar aprotic solvent like DMF can be effective, but THF or toluene are also commonly used.[2][5] The ideal solvent should facilitate the Sonogashira coupling without prematurely promoting undesired side reactions.[2]
-
Below is a decision tree to guide your troubleshooting process for low yield issues.
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Significant Byproduct Formation
Question: My reaction produces the desired product, but TLC/GC-MS analysis shows significant impurities. What are these byproducts and how can I minimize them?
Answer: Byproduct formation is a primary cause of reduced yield and purification headaches. In the context of a Sonogashira-based benzofuran synthesis, the most common culprit is alkyne homocoupling.
-
Primary Culprit: Alkyne Homocoupling (Glaser Coupling)
-
Cause: The copper(I) co-catalyst, while beneficial for the main reaction, is highly effective at promoting the oxidative homocoupling of terminal alkynes (in this case, 1-butyne) to form a diyne (3,5-octadiyne).[8] This side reaction consumes your alkyne and complicates purification.
-
Solutions:
-
Slow Addition of Alkyne: Instead of adding the 1-butyne all at once, add it slowly to the reaction mixture over 1-2 hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Conditions: The most definitive way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[9] Copper-free Sonogashira protocols have been developed that rely on a palladium catalyst, a suitable ligand (e.g., Xantphos), and an appropriate base (e.g., K₃PO₄ or Cs₂CO₃).[9] While sometimes slower, this method can significantly improve the purity of the crude product.
-
-
-
Other Potential Side Reactions:
-
Dehalogenation: Reduction of the starting 2-iodo-5-methylphenol to 3-methylphenol can occur, especially if the reaction is run for too long or at excessively high temperatures.
-
Formation of 3H-Benzofurans: Under certain basic conditions, the intermediate 2-(1-alkynyl)phenol can cyclize in an alternative manner to form undesired 3H-benzofuran isomers.[2][11] Careful choice of solvent and base can minimize this pathway.
-
Experimental Protocols & Data
Protocol 1: Optimized One-Pot Sonogashira/Cyclization Synthesis
This protocol details a standard, optimized procedure for the synthesis of this compound.
Materials:
-
2-iodo-5-methylphenol (1.0 eq.)
-
1-Butyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.)
-
Copper(I) iodide (CuI) (0.05 eq.)
-
Triethylamine (Et₃N) (3.0 eq.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-iodo-5-methylphenol, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by anhydrous triethylamine. Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add 1-butyne to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting iodophenol is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[7]
Data Presentation: Impact of Reaction Conditions
The following table summarizes how variations in key parameters can influence the reaction outcome. Yields are representative and intended for comparative purposes.
| Entry | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Observation |
| 1 | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N (3) | DMF | 70 | 8 | 85% | Optimized Condition: Good yield and reasonable reaction time. |
| 2 | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N (3) | THF | 70 | 12 | 70% | Slower reaction rate in THF compared to DMF. |
| 3 | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N (3) | DMF | 25 | 24 | <20% | Insufficient thermal energy for efficient cyclization. |
| 4 | PdCl₂(PPh₃)₂ (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 75% | Copper-Free: Lower yield but significantly less alkyne homocoupling byproduct. |
| 5 | PdCl₂(PPh₃)₂ (3), CuI (5) (Not Degassed) | Et₃N (3) | DMF | 70 | 8 | <5% | Demonstrates the critical importance of degassing to prevent catalyst poisoning. |
Visualized Experimental Workflow
The general workflow for the synthesis and purification process is outlined below.
Caption: General experimental workflow for benzofuran synthesis.
References
-
Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]
-
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available at: [Link]
-
Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing). Available at: [Link]
-
Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed. Available at: [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]
-
Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. Available at: [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Available at: [Link]
-
Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. Available at: [Link]
-
A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles (2020). SciSpace. Available at: [Link]
-
Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Chemtracts. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. Available at: [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry | Oregon State University. Available at: [Link]
- Synthesis of benzofurans.Google Patents.
-
Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Available at: [Link]
-
AN IMPROVED SYNTHESIS OF ETHYL 4-HYDROXY-3-METHYLBENZOFURAN-2-CARBOXYLATE. HETEROCYCLES. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. SciSpace. Available at: [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]
-
2-Ethyl-4-methylfuran. PubChem. Available at: [Link]
-
Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Schrödinger. Available at: [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. spuvvn.edu [spuvvn.edu]
- 6. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (PDF) Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles (2021) | Antonio Arcadi | 7 Citations [scispace.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Benzofuran Alkylation Optimization
This technical guide addresses the specific challenges of benzofuran alkylation, focusing on minimizing side reactions such as polymerization, polyalkylation, and regiochemical scrambling.
Executive Summary: The Reactivity Paradox
Benzofuran is chemically "schizophrenic." It behaves partly like an aromatic system and partly like a cyclic enol ether. This dual nature is the root cause of most alkylation failures:
-
The Enol Ether Trap: The C2=C3 double bond is electron-rich and acid-sensitive. Strong Lewis acids (e.g., AlCl₃) often trigger cationic polymerization rather than clean alkylation.
-
The Activation Trap: Alkyl groups are electron-donating.[1] Once a benzofuran is mono-alkylated, it becomes more nucleophilic than the starting material, leading to rapid polyalkylation.
This guide provides mechanistic insights and self-validating protocols to navigate these traps.
Troubleshooting Modules
Module A: The "Black Tar" Scenario (Polymerization Control)
Symptom: The reaction mixture turns dark/black rapidly; TLC shows a streak or baseline material; yield is low. Diagnosis: Cationic Polymerization. You are likely using a Lewis Acid (LA) that is too strong or a proton source that initiates chain propagation at the C2-C3 bond.
Mechanism of Failure:
Benzofuran is susceptible to electrophilic attack at C3 (the
Corrective Actions:
-
Switch Lewis Acids: Replace hard, oxophilic acids (AlCl₃, BF₃·OEt₂) with softer, carbophilic acids like Indium(III) triflate [In(OTf)₃] or Bismuth(III) triflate . These activate the electrophile (alkyl halide) without coordinating strongly to the benzofuran oxygen.
-
Scavenge Protons: Add a non-nucleophilic proton scavenger (e.g., 2,6-di-tert-butylpyridine) if using Bronsted-acidic conditions to prevent initiation.
-
Temperature Modulation: Polymerization has a lower activation energy than many alkylations. Lower the temperature to -78°C or -40°C and warm slowly.
Module B: The "Polysubstitution" Loop (Polyalkylation)
Symptom: MS shows peaks for Mono-, Di-, and Tri-alkylated products. Diagnosis: The product is more reactive than the substrate (Friedel-Crafts Alkylation inherent flaw).
Corrective Actions:
-
The Acylation-Reduction Detour (Gold Standard):
-
High-Dilution Inverse Addition:
-
Method: Add the electrophile slowly to a large excess (5-10 equiv) of benzofuran. This statistically ensures the electrophile encounters unreacted starting material.
-
Module C: Regioselectivity (C2 vs. C3)
Symptom: Mixture of isomers or wrong isomer isolated. Rule of Thumb:
-
C2-Alkylation: Favored by Lithiation (kinetic control) and Pd-catalyzed direct arylation.
-
C3-Alkylation: Favored by Friedel-Crafts (electronic control, though mixtures occur) and specific Ru-catalyzed directing groups.
Decision Pathways & Mechanisms (Visualized)
The following diagram illustrates the critical decision points to avoid polymerization and control regioselectivity.
Caption: Decision tree for selecting the optimal alkylation strategy based on substrate sensitivity and desired substitution pattern.
Optimized Experimental Protocols
Protocol A: C2-Selective Lithiation-Alkylation
Best for: Primary alkyl groups, high regiocontrol at C2.
Validation Step: Before adding the electrophile, quench a small aliquot with D₂O. NMR should show >95% deuterium incorporation at C2.
-
Setup: Flame-dry a 2-neck flask under Argon. Add Benzofuran (1.0 equiv) and anhydrous THF (0.2 M) .
-
Deprotonation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise over 20 mins.
-
Note: The solution usually turns yellow. Stir for 45 mins at -78°C.
-
-
Alkylation: Add the Alkyl Halide (1.2 equiv) (dissolved in minimal THF if solid) dropwise.
-
Critical: If the alkyl halide is prone to elimination, add HMPA (1.0 equiv) or DMPU to increase nucleophilicity of the lithio-species.
-
-
Warming: Allow to warm to 0°C slowly over 2 hours.
-
Quench: Add saturated NH₄Cl.
Protocol B: "Soft" Friedel-Crafts Alkylation
Best for: Secondary/Tertiary alkyl groups where lithiation fails.
Validation Step: Monitor by TLC every 15 mins. If a baseline streak appears, quench immediately—polymerization has started.
-
Catalyst: Use In(OTf)₃ (5 mol%) or Zn(OTf)₂ . Avoid AlCl₃.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve Benzofuran (3.0 equiv) and Catalyst in solvent.
-
Add Alkylating Agent (1.0 equiv) (e.g., alkyl bromide or alcohol) slowly at 0°C .
-
Note: Using excess benzofuran minimizes polyalkylation.
-
-
Workup: Filter through a silica plug to remove the metal catalyst immediately upon completion.
Comparative Data: Catalyst & Solvent Effects[3]
| Variable | Condition | Outcome on Benzofuran | Recommendation |
| Lewis Acid | AlCl₃ / BF₃ | High yield of Polymer (Black Tar). | AVOID for direct alkylation. |
| In(OTf)₃ | Good Mono-alkylation; minimal polymerization. | PREFERRED for FC alkylation.[2] | |
| SnCl₄ | Moderate yields; variable C2/C3 selectivity.[3] | Use only if In(OTf)₃ fails. | |
| Solvent | THF/Ether | Inhibits FC alkylation (Lewis base coordinates catalyst). | Use for Lithiation only. |
| DCM/DCE | Excellent for FC; non-coordinating. | Standard for cationic routes. | |
| Nitromethane | Increases C3 selectivity (polar transition state). | Use for C3-selective FC. |
FAQs
Q: I need a C3-alkyl benzofuran, but lithiation gives C2. What do I do? A: You cannot directly lithiate C3 unless C2 is blocked.
-
Strategy 1: Use the "Blocking Group" technique. Lithiate C2 -> Silylate (TMSCl) -> Lithiate C3 (requires halogen exchange or directing group) -> Alkylate -> Remove TMS (TBAF).
-
Strategy 2: Use Friedel-Crafts Acylation . It often favors C3 slightly or gives separable mixtures, unlike lithiation.
-
Strategy 3: Construct the ring after alkylation using a 2-hydroxychalcone rearrangement [4].
Q: My reaction works on 50mg but turns to tar on 5g. Why? A: Exotherm control. Polymerization is exothermic. On a larger scale, heat accumulation triggers a runaway polymerization.
-
Fix: Improve cooling (internal thermometer), add reagents slower, and dilute the reaction mixture (0.05 M instead of 0.2 M).
Q: Can I use alcohols instead of alkyl halides? A: Yes, for Friedel-Crafts. This requires a Bronsted acid or Lewis acid to generate the carbocation.
-
Warning: Water is a byproduct. Ensure your catalyst is water-tolerant (e.g., Hafnium triflate or Indium triflate) or use molecular sieves.
References
-
BenchChem. "Troubleshooting Friedel-Crafts: Preventing Polyalkylation." BenchChem Technical Guides. Link
-
L. Ackermann et al. "Ruthenium-catalyzed Direct Arylations Through C-H Bond Cleavages."[4][5] Top. Curr. Chem., 2010.[2][4] Link
-
Luo, Y. et al. "Direct construction of 2,3-unsubstituted benzofurans via intramolecular Friedel–Crafts." Organic Chemistry Frontiers, 2023. Link
-
T. Okauchi et al. "Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy." RSC Advances, 2022. Link
-
M. Ke et al. "One-Step Regioselective Synthesis of Benzofurans from Phenols." Molecules, 2019.[6] Link
-
Beaudry, C.M. "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry, 2021.[7] Link[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 3. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalyzed direct arylations through C-H bond cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium-catalyzed regioselective direct alkylation of arenes with unactivated alkyl halides through C-H bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Technical Support Center: Purification & Isomer Resolution of 2-Ethyl-4-methylbenzofuran
Overview
Welcome to the Technical Support Center for the purification of substituted benzofurans. 2-Ethyl-4-methylbenzofuran is a critical synthetic intermediate, notably utilized in the development of benziodarone analogues that act as kinetic stabilizers for transthyretin (TTR) amyloidosis[1]. However, synthesizing this compound often generates closely related positional isomers (e.g., 5-methyl or 6-methyl variants) that are notoriously difficult to separate.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve baseline resolution of these isomers.
Isomer Resolution Workflow
Workflow for resolving this compound from its positional isomers.
Troubleshooting FAQs
Q1: Standard silica gel flash chromatography fails to separate this compound from its positional isomers. Why does this happen, and what is the alternative?
Causality: Normal-phase silica gel separates compounds based primarily on polar interactions (hydrogen bonding and dipole-dipole interactions). The positional shift of a methyl group on the hydrophobic benzene ring of the benzofuran core does not significantly alter the molecule's overall dipole moment. While standard column chromatography on neutral silica gel (e.g., Cica silica gel 60N) is sufficient for removing highly polar impurities during the initial synthesis[1], it lacks the spatial recognition required for isomer resolution.
Solution: Shift to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) utilizing shape-selective stationary phases. As demonstrated in the separation of other benzofuran positional isomers (such as 4-, 5-, 6-, and 7-aminopropylbenzofurans), LC methods provide superior resolving power over traditional flash chromatography[2]. A Pentafluorophenyl (PFP) column is highly recommended, as it provides multiple retention mechanisms—specifically
Q2: We are observing peak tailing and potential on-column degradation during reversed-phase HPLC. How can we stabilize the benzofuran core? Causality: Benzofurans, particularly those with electron-donating alkyl groups, can be sensitive to strongly acidic environments. The use of harsh mobile phase additives like Trifluoroacetic Acid (TFA) or unendcapped silica with active silanols can lead to peak tailing or trace degradation of the furan ring. Solution: Utilize extensively end-capped columns or specialized reverse-phase columns designed with low silanol activity (such as the Newcrom R1)[3]. Replace TFA or phosphoric acid with a milder additive like 0.1% Formic Acid. Formic acid provides sufficient protonation to maintain sharp peak shapes while ensuring the method remains fully compatible with Mass Spectrometry (MS) for downstream fraction identification[3].
Stationary phase selection logic for resolving benzofuran positional isomers.
Quantitative Data: Stationary Phase Comparison
To guide your column selection, the following table summarizes the expected chromatographic parameters when attempting to resolve this compound from its closest positional isomer (e.g., 2-ethyl-5-methylbenzofuran) using various stationary phases.
| Stationary Phase | Primary Retention Mechanism | Selectivity Factor ( | Resolution ( | Suitability for Positional Isomers |
| Standard C18 | Hydrophobic (Dispersion) | 1.02 - 1.05 | < 1.0 (Co-elution) | Poor |
| Phenyl-Hexyl | Hydrophobic + | 1.08 - 1.12 | 1.2 - 1.4 | Moderate |
| PFP (Pentafluorophenyl) | 1.15 - 1.25 | > 1.8 (Baseline) | Excellent | |
| Mixed-Mode (e.g., R1) | Hydrophobic + Low Silanol | 1.10 - 1.15 | ~ 1.5 | Good[3] |
Self-Validating Experimental Protocol: Preparative Isolation
To ensure scientific integrity, this protocol incorporates a self-validating feedback loop. Do not proceed to preparative scaling until the analytical validation checkpoint is cleared.
Phase 1: Analytical Method Development & Validation
-
Sample Preparation: Dissolve the crude this compound mixture in HPLC-grade Acetonitrile (MeCN) to a concentration of 1 mg/mL. Filter through a 0.22
m PTFE syringe filter. -
Column Selection: Install a PFP analytical column (e.g., 4.6 x 150 mm, 3
m particle size). -
Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid[3].
-
Solvent B: LC-MS grade MeCN + 0.1% Formic Acid.
-
-
Gradient Elution: Run a shallow gradient from 40% B to 70% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm. Validation Checkpoint: Calculate the resolution (
) between the target peak and the closest isomer. must be . If , decrease the gradient slope (e.g., 50% B to 60% B over 20 mins) to increase interaction time with the fluorinated stationary phase.
Phase 2: Preparative Scale-Up
-
Scale Calculations: Maintain the identical column chemistry (PFP). Scale the flow rate (
) and injection volume ( ) according to the ratio of the column cross-sectional areas: . -
Injection: Inject the calculated volume of the concentrated crude mixture (up to 50 mg/mL in MeCN).
-
Fraction Collection: Collect fractions based on UV thresholding. Ensure the collection vessels are pre-chilled to minimize volatile loss.
-
Post-Purification Verification: Re-inject an aliquot of the main fraction using the analytical method from Phase 1. The purity must exceed 98% before proceeding to solvent evaporation.
References
-
Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma Journal of Medicinal Chemistry - ACS Publications[Link]
-
Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products Drug Testing and Analysis - PubMed[Link]
-
Separation of 2,3-Benzofuran on Newcrom R1 HPLC column SIELC Technologies[Link]
Sources
Troubleshooting low recovery rates of volatile benzofurans in extraction
Ticket ID: V-BZ-404 | Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Volatility Trap"
If you are seeing recovery rates below 60% for benzofuran or its substituted derivatives (e.g., 2-acetylbenzofuran, 5-APB), the culprit is rarely the extraction efficiency itself. It is almost invariably post-extraction evaporative loss .
Benzofurans possess a "perfect storm" of physicochemical properties: moderate hydrophobicity (LogP ~2.0–3.5) combined with high vapor pressure. When you concentrate an organic extract to dryness—or even near-dryness—under a nitrogen stream, the benzofurans co-evaporate with the solvent. This guide restructures your workflow to close these escape routes.
Module 1: The Evaporation Crisis (Primary Failure Point)
Q: I am using nitrogen blowdown to concentrate my LLE extract. Why is my recovery <40%?
A: You are likely experiencing "Co-evaporation" and "Over-drying." Volatile analytes do not wait for the solvent to be fully removed before they enter the gas phase. They follow Raoult’s Law, partitioning into the vapor phase alongside the solvent molecules, especially as the volume decreases.
The Fix: The "Keeper" Solvent Strategy You must introduce a high-boiling "keeper" solvent.[1] This solvent effectively modifies the vapor pressure of the solution.[2] As the volatile extraction solvent (e.g., Dichloromethane, Ethyl Acetate) evaporates, the "keeper" remains, retaining the benzofurans in a liquid state and preventing them from subliming or evaporating.
Table 1: Recommended Keeper Solvents for Benzofurans
| Keeper Solvent | Boiling Point | Compatibility | Recommended Concentration |
| Dodecane | 216°C | GC-FID/MS | 10–20 µL per mL of extract |
| Tetradecane | 253°C | GC-MS (High Temp) | 10–20 µL per mL of extract |
| Isooctane | 99°C | GC/LC (General) | 50–100 µL (Less effective for very volatile targets) |
| 1-Octanol | 195°C | LC-MS (Polar) | Use with caution (can interfere with GC columns) |
Protocol 1: Keeper-Assisted Nitrogen Concentration
Use this protocol if you must use Liquid-Liquid Extraction (LLE).
-
Preparation: Perform your LLE (e.g., Plasma/Water into Hexane/DCM).
-
Addition: Before any evaporation begins, add 20 µL of Dodecane (or Tetradecane) to the collection tube.
-
Evaporation: Place the tube in the nitrogen evaporator (e.g., N-EVAP).
-
Temperature: Set water bath to 30°C (Do not exceed 35°C).
-
Gas Flow: gentle ripple, no splashing.
-
-
The Critical Stop: Evaporate until the volume reaches approximately 20–30 µL (the volume of the keeper).
-
WARNING: NEVER evaporate to dryness. If the tube looks dry, the benzofuran is gone.
-
-
Reconstitution: Immediately add your injection solvent (e.g., 100 µL Toluene or Internal Standard solution) to the keeper droplet.
Module 2: Extraction Methodology (LLE vs. SPME)
Q: My recoveries are inconsistent between replicates. Is LLE the wrong choice?
A: LLE is risky due to the multi-step handling. Switch to SPME Arrow if possible. Liquid-Liquid Extraction involves shaking, phase separation, and transfer—all steps where volatile loss and adsorption to plastic occur. Solid Phase Microextraction (SPME), specifically the newer SPME Arrow technology, combines extraction and concentration into a single, solvent-free step, eliminating the evaporation stage entirely.
Q: Which fiber should I use for Benzofurans?
A: Carbon WR / PDMS (Wide Range). Benzofurans are small, planar aromatics. Pure PDMS fibers often have insufficient retention for these smaller volatiles. Carbon-based sorbents provide the necessary surface area and micropores to trap them effectively.
Table 2: SPME Fiber Selection Guide
| Analyte Class | Recommended Phase | Why? |
| Benzofuran (Parent) | Carbon WR / PDMS | Micropores trap small volatiles; PDMS facilitates desorption. |
| Substituted (e.g., 5-APB) | DVB / PDMS | Divinylbenzene (DVB) handles slightly larger/more polar amines better.[3] |
| High MW Metabolites | Polyacrylate | Better for polar metabolites, but slower desorption.[3] |
Module 3: Materials & Adsorption
Q: Can I use polypropylene (plastic) tubes for my plasma crash?
A: No. Benzofurans are lipophilic and "sticky." Benzofurans will adsorb to the hydrophobic walls of polypropylene tubes, especially in aqueous environments (urine/plasma).
-
Rule: Use Silanized Glass vials for all steps.
-
The "Salt" Factor: If performing Headspace or SPME, add NaCl (25-30% w/v) to the sample matrix. This "salting out" effect decreases the solubility of benzofurans in water, forcing them into the headspace or onto the fiber, significantly boosting sensitivity.
Visual Troubleshooting Logic
The following diagram outlines the decision process for diagnosing low recovery.
Caption: Decision tree for isolating the cause of volatile benzofuran loss. Note that evaporation to dryness is the most frequent cause of failure.
References
-
Organomation. (2023). Evaporation to Dryness Through Nitrogen Blowdown: Risks and Solutions. Organomation Technical Library. Link
-
Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek Application Notes. Link
-
Sigma-Aldrich (Supelco). (2023). Selection Guide for Supelco SPME Fibers. Sigma-Aldrich Technical Guides. Link
-
Kristensen, K., et al. (2015).[4] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE, 10(5). Link
-
Płotka-Wasylka, J., et al. (2016). Review of use of keepers in solvent evaporation procedure during the environmental sample analysis. ResearchGate/Trends in Analytical Chemistry. Link
Sources
- 1. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.organomation.com [blog.organomation.com]
- 3. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
Optimizing column temperature for GC separation of methylbenzofurans
Topic: Optimizing Column Temperature for the GC Separation of Methylbenzofurans
Welcome to the technical support center for advanced gas chromatography applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the separation of methylbenzofuran isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve complex separation challenges.
Methylbenzofuran isomers often present a significant analytical challenge due to their similar boiling points and polarities, which can lead to co-elution and poor resolution.[1][2] While the choice of stationary phase is the most critical factor in achieving selectivity, the column temperature program is the primary tool for optimizing that separation.[3][4] This guide will focus on the strategic manipulation of oven temperature to resolve these challenging isomers.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you may encounter during the analysis of methylbenzofurans, providing a systematic approach to diagnosis and resolution.
Issue 1: Critical Isomer Pair is Co-eluting or Poorly Resolved
Description: You observe one broad peak where two or more isomers are expected, or the peaks overlap significantly, preventing accurate quantification.[5]
Probable Causes & Solutions:
-
Cause A: Temperature Ramp Rate is Too Fast. A rapid increase in column temperature reduces the interaction time between the analytes and the stationary phase, causing them to elute closer together.[6]
-
Solution: Systematically decrease the temperature ramp rate. A slower ramp rate increases the retention time and allows for more effective partitioning between the carrier gas and the stationary phase, which can significantly improve the resolution of closely eluting compounds.[6][7] Start by halving the current ramp rate and observe the effect on resolution.
-
-
Cause B: Initial Oven Temperature is Too High. If the initial temperature is too high, early-eluting isomers may not be adequately retained at the head of the column, leading to poor resolution at the beginning of the chromatogram.
-
Cause C: Inadequate Stationary Phase Selectivity. Temperature programming can only optimize the selectivity offered by the stationary phase. If the phase itself is not capable of differentiating between the isomers, no amount of temperature optimization will achieve baseline separation.[3]
-
Solution: Consider a different stationary phase. The principle of "like dissolves like" is a useful guide; the polarity of the stationary phase should be matched to the analytes.[4] For aromatic isomers like methylbenzofurans, phases with phenyl or cyanopropyl functional groups can offer unique selectivity through dipole-dipole or pi-pi interactions.[3][9] Cyclodextrin-based chiral stationary phases are highly recommended for separating enantiomers and other isomers.[10][11]
-
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for addressing co-elution issues.
Caption: Troubleshooting workflow for co-eluting isomers.
Issue 2: Irreproducible Retention Times
Description: The retention times for your methylbenzofuran peaks shift between consecutive injections or different analytical batches.
Probable Causes & Solutions:
-
Cause A: Unstable Oven Temperature Control. The GC oven must reproduce the temperature program precisely for consistent retention times.[12][13] An increase of just 1°C can cause a noticeable shift.
-
Solution: Verify your GC oven's performance. Ensure it is properly calibrated and that the actual oven temperature matches the setpoint throughout the run.[13] Avoid placing the GC in areas with significant ambient temperature fluctuations.
-
-
Cause B: System Leaks. A leak in the carrier gas flow path (e.g., at the injector septum, column fittings) will alter the column head pressure and carrier gas velocity, directly impacting retention times.[14]
-
Solution: Perform a systematic leak check using an electronic leak detector. Pay close attention to the septum, liner O-ring, and column connections at the inlet and detector.[15]
-
-
Cause C: Inconsistent Sample Injection. Variability in injection volume or speed can lead to slight shifts in retention, especially for early eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of column temperature on GC separation? A1: Column temperature directly influences the vapor pressure of the analytes.[12] As temperature increases, an analyte's vapor pressure rises, causing it to spend more time in the mobile (gas) phase and move more quickly through the column, thus decreasing its retention time.[18] A general rule of thumb is that a 30°C increase in column temperature can reduce the retention time by half.[19] This relationship is fundamental to controlling the separation.
Q2: Should I use an isothermal or temperature-programmed method for methylbenzofurans? A2: A temperature-programmed method is almost always superior for separating a mixture of isomers like methylbenzofurans.[6][20] Isothermal analysis is only suitable if the analytes have a very narrow boiling point range. Temperature programming allows for the separation of compounds with a wider range of boiling points in a single run, while also improving peak shape and sensitivity for later-eluting compounds.[7][12]
Q3: What is a good "scouting" temperature program to start with for a new methylbenzofuran sample? A3: A generic scouting program is an excellent way to understand the volatility range of your sample components.[7] A widely used starting point is:
-
Initial Temperature: 40°C, hold for 1-2 minutes.
-
Ramp Rate: 10°C/minute.
-
Final Temperature: Ramp to the column's maximum operating temperature (or ~300-320°C for standard columns) and hold for 5-10 minutes to ensure all components have eluted.[7] This initial run will show you the elution temperature of your last peak of interest and provide a baseline chromatogram for further optimization.
Q4: How does changing the ramp rate affect selectivity for isomers? A4: Changing the temperature ramp rate can alter the selectivity (α), or the relative retention, of two compounds.[19] This happens because the elution temperature of each compound changes, and the thermodynamics of their interaction with the stationary phase can be temperature-dependent. For closely eluting isomers, a slow ramp rate (e.g., 2-5°C/min) often provides the best resolution by maximizing the time for differential partitioning.[6]
Q5: My resolution is still poor after optimizing the temperature. What is the next logical step? A5: If extensive temperature optimization fails, the limiting factor is the selectivity of your stationary phase.[3] The next step is to switch to a column with a different stationary phase chemistry. For example, if you are using a non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5, VF-5ms) column, switching to a more polar phase like a 50% phenyl-methylpolysiloxane or a WAX (polyethylene glycol) column could provide the necessary selectivity.[4][9]
Experimental Protocols
Protocol 1: Systematic Optimization of GC Temperature Program
This protocol provides a step-by-step methodology for refining the oven temperature program to resolve a critical pair of methylbenzofuran isomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) of a target isomer pair.
Prerequisites:
-
A stable GC system with a properly installed column (e.g., a mid-polarity phase like a VF-1701ms or DB-35ms).
-
A standard mixture containing the methylbenzofuran isomers of interest.
-
Initial "scouting" run data (as described in FAQ Q3).
Methodology:
-
Set the Initial Temperature:
-
Set the initial oven temperature approximately 10°C below the elution temperature of the first isomer of interest from your scouting run. This ensures good focusing at the head of the column.
-
Use a minimal hold time (e.g., 1 minute) if using split injection.[8]
-
-
Optimize the Ramp Rate:
-
Begin with a moderate ramp rate of 10°C/min.
-
Systematically decrease the ramp rate in subsequent runs: 8°C/min, 5°C/min, 3°C/min, and 2°C/min.
-
For each run, calculate the resolution (Rs) between the critical isomer pair.
-
-
Set the Final Temperature and Hold Time:
-
Data Analysis and Selection:
-
Compile the resolution values from each run into a table.
-
Select the temperature program that provides the best resolution without excessively long analysis times. A balance must be struck between chromatographic performance and sample throughput.
-
Data Presentation: Example Optimization Results
The following table summarizes hypothetical data from the optimization protocol described above.
| Run # | Initial Temp (°C) | Ramp Rate (°C/min) | Analysis Time (min) | Resolution (Rs) between Isomer X and Y |
| 1 | 100 | 10 | 22.5 | 0.9 |
| 2 | 100 | 8 | 26.0 | 1.2 |
| 3 | 100 | 5 | 36.5 | 1.6 |
| 4 | 100 | 3 | 54.2 | 1.8 |
Relationship Diagram for GC Separation Parameters
This diagram illustrates how user-controlled parameters influence the primary chromatographic factors that determine final separation quality.
Caption: Key parameters influencing GC resolution.
References
- Phenomenex. (2025, August 12).
- Restek. (n.d.).
- Restek. (n.d.).
- Chromatography Online. (n.d.).
- Drawell. (2023, June 30).
- Agilent Technologies. (n.d.). Troubleshooting Guide.
- Phenomenex. (2025, August 8).
- AELAB. (2025, August 20).
- LCGC International. (2020, November 12). GC Temperature Programming—10 Things You Absolutely Need to Know.
- PubMed. (2002, November 15).
- Element Lab Solutions. (n.d.).
- LCGC International. (2020, November 12).
- GL Sciences. (2024, July 1).
- Axion Labs. (n.d.).
- Restek. (2021, January 28).
- Mason Technology. (2025, December 17).
- Peak Scientific. (n.d.).
- Shimadzu. (n.d.).
- ResearchGate. (2013, March 6).
- BenchChem. (2025). Technical Support Center: Method Development for Resolving (+)
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Common Gas Chromatography Problems | Master the Basics [masontechnology.ie]
- 17. shimadzu.nl [shimadzu.nl]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Quantitative comparison of performance of isothermal and temperature-programmed gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Ethyl-4-methylbenzofuran Storage & Handling
Welcome to the technical support and troubleshooting guide for the storage and handling of 2-Ethyl-4-methylbenzofuran. As an electron-rich heteroaromatic compound, this compound is highly susceptible to oxidative degradation. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to prevent furan ring cleavage and benzylic autoxidation during storage.
Mechanistic Overview of Degradation Pathways
To effectively prevent degradation, one must understand the causality behind it. This compound faces two distinct oxidative threats depending on the environmental trigger:
-
Electrophilic Attack on the Furan Ring (Photo-oxidation): The furan ring is highly electron-dense. Exposure to ambient light sensitizes triplet oxygen to highly reactive singlet oxygen. This electrophile attacks the C2-C3 double bond, forming an unstable epoxide or dioxetane intermediate. This intermediate rapidly undergoes hydrolytic cleavage or decarboxylation to yield ring-opened products, such as substituted salicylaldehydes[1].
-
Radical Autoxidation (Thermal/Air Exposure): The ethyl group at the C2 position and the methyl group at the C4 position contain weakly bound benzylic/allylic hydrogens. Ambient heat and atmospheric oxygen initiate radical hydrogen abstraction, forming hydroperoxides. These peroxides act as radical initiators that catalyze the slow polymerization of the compound into a viscous polybenzofuran resin[2].
Mechanistic pathways of this compound oxidation and degradation.
Troubleshooting & FAQs
Q1: My this compound turned from a clear liquid to a yellow/brown viscous oil. What happened, and can I salvage it?
Causality: The color shift indicates the formation of conjugated ring-opened products (salicylaldehyde derivatives)[1] and low-molecular-weight polybenzofuran polymers[2]. Benzofurans polymerize at ambient temperatures when exposed to air, a process accelerated by trace acidic impurities or heat.
Solution: Do not use the degraded batch for sensitive assays. You can salvage the intact compound via flash column chromatography (using neutral silica gel and a non-polar solvent like hexanes) or fractional vacuum distillation. Always verify the salvaged product via
Q2: I stored the compound in a standard refrigerator (4°C) with the cap tightly closed. Why did it still oxidize?
Causality: Standard screw-caps trap ambient air (which contains ~21%
Q3: Can I use antioxidants to prolong the shelf life of my bulk stock? Causality: Yes. Radical scavengers like BHT (Butylated hydroxytoluene) intercept the peroxy radicals formed at the C2-ethyl and C4-methyl benzylic positions. By donating a hydrogen atom to the peroxy radical, BHT forms a stable, sterically hindered radical that breaks the autoxidation chain reaction. Solution: Add 50–100 ppm BHT to your bulk storage if your downstream synthetic steps or biological assays are not sensitive to trace phenolic antioxidants.
Self-Validating Storage Protocol
To ensure absolute scientific integrity, storage must be treated as a self-validating workflow. This means the protocol inherently verifies the purity of the compound before and after storage to prevent the propagation of degraded materials into your experiments.
Methodology: Inert Aliquoting and Validation Workflow
Step 1: Baseline Purity Validation (Pre-Storage)
-
Action: Before storing a new batch, perform a KI-starch test to check for hydroperoxides. Dissolve 10
L of the compound in 1 mL of glacial acetic acid and add 0.1 mL of saturated aqueous potassium iodide. A blue/black color indicates peroxide contamination. -
Action: Run a rapid
H-NMR spectrum. Look for the absence of aldehyde proton signals ( 9.5–10.5 ppm), which would indicate furan ring cleavage[1]. -
Causality: Validating the starting material ensures you are not storing an already-degrading batch, which would continue to auto-catalyze its own destruction even under inert conditions.
Step 2: Deoxygenation and Aliquoting
-
Action: Transfer the validated this compound into a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw using liquid nitrogen to remove dissolved oxygen from the liquid matrix.
-
Action: Inside a glovebox or using a positive-pressure Argon line, divide the bulk material into single-use amber glass vials.
-
Causality: Single-use aliquots prevent the repeated introduction of atmospheric oxygen and moisture that occurs during multiple freeze-thaw and opening cycles.
Step 3: Sealing and Cryo-Storage
-
Action: Seal the amber vials with PTFE-lined silicone septa caps. Wrap the junction of the cap and vial tightly with Parafilm.
-
Action: Transfer immediately to a -20°C or -80°C freezer[3].
Step 4: Post-Storage Validation (Quality Control)
-
Action: After 3 months of storage, sacrifice one aliquot to repeat the KI-starch and
H-NMR tests. If the tests are negative, the storage system is validated for the remaining aliquots.
Step-by-step self-validating workflow for the inert storage of reactive benzofurans.
Quantitative Data: Storage Condition Matrix
The following table summarizes the expected degradation rates of alkylbenzofurans based on environmental variables. This data emphasizes the necessity of combining low temperature, light protection, and inert atmosphere.
| Storage Temperature | Atmosphere | Container Type | Additive | Expected Purity After 6 Months | Primary Degradation Risk |
| 20°C (Ambient) | Air | Clear Glass | None | < 70% (Severe) | Photo-oxidation & Polymerization |
| 4°C (Fridge) | Air | Amber Glass | None | ~ 85% (Moderate) | Slow Autoxidation (Peroxides) |
| -20°C (Freezer) | Air | Amber Glass | None | ~ 92% (Mild) | Trace Autoxidation |
| -20°C (Freezer) | Argon | Amber Glass | None | > 99% (Stable) | None |
| 20°C (Ambient) | Air | Amber Glass | 100 ppm BHT | ~ 95% (Moderate) | Furan Ring Cleavage (BHT only stops radicals) |
References
-
ChemicalBook - Benzofuran - Safety Data Sheet. Handling and storage protocols for benzofurans, highlighting the necessity of keeping containers tightly closed in dry, well-ventilated places at low temperatures. 3
-
PubChem (NIH) - Benzofuran | C8H6O | CID 9223. Documentation on the chemical stability of benzofurans, specifically noting sensitivity to prolonged air exposure and the tendency to polymerize slowly at ambient temperatures. 2
-
TCI Chemicals - SAFETY DATA SHEET: 2,3-Benzofuran. Requirements for storage areas, emphasizing the use of inert gas, explosion-proof equipment, and strict avoidance of light and air exposure.
-
MDPI - Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Mechanistic insights into the oxidation of alkylbenzofurans, detailing the formation of epoxides and subsequent ring-opening to salicylaldehyde derivatives. 1
Sources
Technical Guide: Overcoming Steric Barriers in Benzofuran 4-Position Methylation
The following technical guide is designed for researchers and process chemists encountering difficulties with the regioselective synthesis of 4-methylbenzofuran. It moves beyond basic textbook synthesis to address the specific steric and electronic barriers that make this position the "Achilles' heel" of the benzofuran scaffold.
Department: Chemical Process R&D / Heterocyclic Chemistry Support Subject: Troubleshooting Regioselectivity in 4-Methylbenzofuran Synthesis Audience: Senior Chemists, Medicinal Chemists, Process Development Scientists
Executive Diagnostic: Why Your Reaction Is Failing
If you are attempting to introduce a methyl group onto the 4-position of an existing benzofuran core, or synthesizing it from 3-methylphenol using standard conditions, you are likely isolating the 6-methyl or 2-methyl isomers, or recovering starting material.
The Core Problem: The "Bay Region" Sterics
The 4-position of benzofuran is electronically deactivated and sterically occluded.
-
Electronic Deactivation: In Electrophilic Aromatic Substitution (EAS), the furan oxygen directs incoming electrophiles to C2 (kinetic) or C5/C7 (thermodynamic). The C4 position is the least nucleophilic site on the benzene ring.
-
Steric Occlusion: C4 sits in the "bay region," adjacent to the C3-H of the furan ring. Any functionalization here suffers from peri-interactions.
Table 1: Failure Modes of Common Synthetic Strategies
| Strategy | Primary Outcome | Reason for Failure |
| Direct Friedel-Crafts Methylation | C2-Methyl or C5/C7-Methyl | Oxygen lone pair directs ortho/para (C5/C7); Furan ring is more reactive (C2). |
| Standard Lithiation (n-BuLi) | C2-Lithio species | The C2 proton is the most acidic ( |
| Reimer-Tiemann on m-Cresol | 6-Methylbenzofuran | Formylation occurs at the sterically open C6 position of the phenol, not the crowded C2. |
The Solution: The "De Novo" Directed Strategy
To successfully access 4-methylbenzofuran, you must abandon direct functionalization of the core. Instead, you must construct the ring around the methyl group. This requires a specific precursor: 2-hydroxy-3-methylbenzaldehyde .
Obtaining this precursor is the critical technical hurdle because it requires formylating 3-methylphenol (m-cresol) at the sterically hindered C2 position (between the OH and Me groups).
Workflow A: The Snieckus Directed Ortho Metalation (DoM) Route
This is the most robust method for forcing functionalization at the hindered position. We utilize a strong Directing Metalation Group (DMG) to overcome steric repulsion via the Complex Induced Proximity Effect (CIPE).
Step-by-Step Protocol
1. Protection (Installation of DMG) Convert 3-methylphenol to the O-carbamate. The carbamate is a powerful DMG that coordinates lithium strongly, forcing deprotonation at the "sandwiched" C2 position.
-
Reagents:
, , THF. -
Product: O-(3-methylphenyl)-N,N-diethylcarbamate.
2. Regioselective Lithiation (The Critical Step)
-
Reagents:
(1.1 equiv), TMEDA (1.1 equiv), THF, -78 °C. -
Mechanism: The TMEDA breaks down alkyllithium aggregates. The carbamate oxygen coordinates the Li cation, directing the base to the nearest ortho protons (C2 or C6). Despite C2 being hindered, the "synergistic" activation by the adjacent methyl group (inductive) and the strong coordination often favors C2 or allows for equilibration.
-
Note: If C6 lithiation competes, the bulkier
or varying the temperature (-100 °C) can sometimes improve selectivity for the thermodynamic product.
3. Formylation & Cyclization
-
Quench: Add DMF (excess) at -78 °C. Warm to RT.
-
Hydrolysis: Acidic hydrolysis removes the carbamate (harsh conditions required) or reduction/oxidation sequences.
-
Cyclization: React the resulting 2-hydroxy-3-methylbenzaldehyde with ethyl bromoacetate (
, reflux). -
Result: The aldehyde carbon becomes C3a; the adjacent methyl-bearing carbon becomes C4 .
Visualization: The Regioselectivity Trap
The diagram below illustrates why standard methods fail and how the DoM strategy succeeds.
Caption: Decision tree showing how the site of formylation on m-cresol dictates the final benzofuran isomer. Accessing the "crowded" C2 position is the only way to achieve C4-substitution.
Alternative Protocol: Functionalization of the Core
If you must start with the benzofuran ring (e.g., late-stage functionalization), you cannot use direct methylation. You must use a Blocking/Directing Strategy .
Scenario: You have Benzofuran-3-carboxylic acid derivatives. Protocol:
-
Block C2: Treat with
and . The C2 proton is most acidic. This installs a TMS blocker at C2. -
Direct to C4: Use a directing group at C3 (e.g., amide or carbamate).
-
Lithiate: Treat the 2-TMS-3-amido-benzofuran with
. Since C2 is blocked, lithiation is forced to C4 (the next ortho position). -
Methylate: Quench with
. -
Deprotect: Remove TMS with TBAF.
Troubleshooting & FAQ
Q: I tried the Reimer-Tiemann reaction on m-cresol, but the NMR of the benzofuran product shows a doublet at ~7.2 ppm (C4-H). What happened? A: You synthesized 6-methylbenzofuran . The Reimer-Tiemann reaction is highly sensitive to sterics. It formylated the "open" C6 position of your phenol. In the benzofuran numbering, the phenol C6 becomes C6. To get the 4-isomer, you need the formyl group at the crowded C2 position of the phenol.
Q: Can I use Ir-catalyzed C-H borylation to put a Boron at C4 and then Suzuki couple it? A: Likely not. Iridium catalysts are governed by sterics. They prefer the least hindered C-H bonds (typically C5, C6, or C7). The C4 position is the most hindered C-H bond on the ring. You will get a mixture favoring C6/C5.
Q: Why do you recommend the O-carbamate over the MOM ether for the DoM route? A: While MOM ethers are good directing groups, the carbamate is superior for forcing lithiation into hindered positions. The coordination of the lithium to the carbamate carbonyl oxygen is stronger, creating a tighter "cage" that can override the steric repulsion of the adjacent methyl group better than the ether oxygen of a MOM group.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an astounding resource for the construction of polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306-312. Link
- Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1.
- Kozikowski, A. P., et al. (2007). "Synthesis of 4-substituted benzofurans via Directed Ortho Metalation." Journal of Organic Chemistry.
Technical Support Center: Enhancing Regioselectivity in the Synthesis of 2,4-Disubstituted Benzofurans
Welcome to our dedicated technical support center for chemists and researchers focused on the synthesis of 2,4-disubstituted benzofurans. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and enhance the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining 2,4-disubstituted benzofurans?
A1: Common strategies include intramolecular cyclization of α-phenoxycarbonyl compounds, palladium-catalyzed coupling reactions followed by cyclization, and acid-catalyzed cyclodehydration of α-aryloxy ketones.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: Why is achieving high regioselectivity for the 2,4-substitution pattern often challenging?
A2: The challenge in achieving high regioselectivity arises from the inherent reactivity of the benzofuran core and its precursors. In many classical methods, such as Friedel-Crafts type cyclizations, the electronic and steric properties of the substituents on the aromatic ring direct the cyclization. When both ortho positions are available, a mixture of regioisomers is common, with the sterically less-hindered product often being favored.[1] For instance, cyclization of a meta-substituted phenol derivative can lead to both 4- and 6-substituted benzofurans.
Q3: Can catalyst and ligand choice significantly influence regioselectivity?
A3: Absolutely. In transition-metal-catalyzed reactions, particularly those involving palladium, the choice of ligand can have a profound impact on the regiochemical outcome.[3][4] Bulky or electron-rich ligands can steer the reaction towards a specific regioisomer by influencing the steric environment around the metal center during the key bond-forming steps. Catalyst-controlled regiodivergent synthesis is an emerging area that leverages specific catalyst-substrate interactions to favor one regioisomer over another.[5]
Q4: Are there any metal-free methods available for synthesizing substituted benzofurans?
A4: Yes, metal-free methods are gaining traction. One notable example is the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans.[6] These methods offer an alternative to traditional metal-catalyzed approaches and can be advantageous in terms of cost and metal contamination in the final product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during the synthesis of 2,4-disubstituted benzofurans, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity – A Mixture of 2,4- and 2,6-Disubstituted Isomers is Observed
Question: My reaction is producing a mixture of the desired 2,4-disubstituted benzofuran and the undesired 2,6-isomer. How can I improve the selectivity for the 4-substituted product?
Answer: Poor regioselectivity in this context is a frequent challenge, often governed by a subtle interplay of steric and electronic effects. Here’s a systematic approach to troubleshooting:
A. Understanding the Root Cause: Steric vs. Electronic Control
The regiochemical outcome of intramolecular cyclizations is often dictated by the directing effects of substituents on the phenol ring.
-
Steric Hindrance: In many cases, cyclization will preferentially occur at the less sterically hindered ortho position. If your starting phenol has a substituent at the meta-position, the formation of the 2,6-isomer might be favored to avoid steric clash.
-
Electronic Effects: Electron-donating groups on the phenol ring can influence the site of electrophilic attack during cyclization.[3]
B. Strategic Solutions to Enhance 4-Position Selectivity
-
Introduction of a Bulky Protecting Group:
-
Rationale: By temporarily introducing a bulky protecting group at a position that sterically disfavors attack at the 6-position, you can direct the cyclization to the desired 4-position.
-
Example: Converting a hydroxyl group to a bulky silyl ether (e.g., tert-butyldimethylsilyl ether) can effectively block one of the ortho positions, forcing the reaction to proceed at the other.
-
-
Leveraging Directed C-H Functionalization:
-
Rationale: This advanced strategy involves using a directing group to activate a specific C-H bond for metalation and subsequent functionalization. While more complex, it offers precise control over regioselectivity.[7]
-
General Workflow:
-
Install a directing group on your phenol or aniline precursor.
-
Perform a directed C-H activation/functionalization at the desired position.
-
Carry out the benzofuran ring formation.
-
Remove the directing group if necessary.
-
-
-
Solvent and Temperature Optimization:
-
Rationale: The polarity of the solvent can influence the transition state of the reaction and, consequently, the regioselectivity.[7] Lowering the reaction temperature can also favor the product formed via the pathway with the lowest activation energy, which may be your desired isomer.[7]
-
Troubleshooting Steps:
-
Screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile).
-
Systematically lower the reaction temperature in increments (e.g., from room temperature to 0 °C or -78 °C).
-
-
Visualization: Decision Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) for synthesizing a 2,4-disubstituted benzofuran is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed reactions are a common issue that can often be resolved through systematic optimization.[3]
A. Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Inactive Catalyst | The palladium catalyst may have degraded due to age, improper storage, or exposure to air.[3] | • Use a freshly opened or recently purchased palladium catalyst.• Ensure the catalyst is stored under an inert atmosphere (e.g., in a glovebox or desiccator).• Consider using a more robust palladium precatalyst. |
| Poor Reagent Quality | Impure or wet starting materials (e.g., o-halo-phenol, alkyne) or solvents can inhibit the reaction. Oxygen can poison the catalyst.[3] | • Purify starting materials by recrystallization or chromatography.• Use anhydrous solvents and degas them thoroughly (e.g., by sparging with argon or nitrogen).• Ensure all glassware is oven-dried before use. |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, or choice of base can significantly impact the yield.[3] | • Temperature: Gradually increase the reaction temperature (e.g., from RT to 60-100 °C). Be aware that excessively high temperatures can cause catalyst decomposition.• Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). The choice of base can be critical for both the coupling and cyclization steps.• Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Side Reactions | Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially when using a copper co-catalyst.[3] | • Minimize the concentration of the copper co-catalyst or switch to a copper-free Sonogashira protocol.• Add the alkyne slowly to the reaction mixture to keep its concentration low. |
| Ligand Issues | The chosen phosphine ligand may not be optimal for the specific transformation. | • Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, XPhos, SPhos).[4][8] |
Visualization: Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 2,4-Disubstituted Benzofuran via Palladium-Catalyzed Annulation
This protocol is a general guideline for a Sonogashira coupling followed by an intramolecular cyclization.
Materials:
-
Substituted o-iodophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous and degassed DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the substituted o-iodophenol, K₂CO₃, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DMF via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-disubstituted benzofuran.
Protocol 2: Acid-Catalyzed Cyclodehydration of an α-Aryloxy Ketone
This protocol describes a classical method for benzofuran synthesis.
Materials:
-
α-Aryloxy ketone (1.0 equiv)
-
Eaton's reagent (P₂O₅ in MeSO₃H) or polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the α-aryloxy ketone.
-
Add Eaton's reagent or PPA to the flask with stirring. The amount will depend on the scale and substrate.
-
Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Gao, D. W., Gu, Q., & You, S. L. (2015). Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate. PMC. [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). [Link]
-
De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry, 72(10), 3955-3957. [Link]
-
Wang, X., et al. (2018). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. [Link]
-
Taylor & Francis. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]
-
RSC Publishing. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. [Link]
-
PubliCatt. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. [Link]
-
Bach, T., & Bartels, M. (2002). 2,3-Disubstituted and 2,3,5-Trisubstituted Benzofurans by Regioselective Pd-Catalyzed Cross-coupling Reactions. SYNLETT, 2002(8), 1284-1286. [Link]
-
Figshare. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans - The Journal of Organic Chemistry. Figshare. [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]
-
PMC. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. PMC. [Link]
-
RSC Publishing. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Link]
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
Technical Support Center: Solvent Optimization & Crystallization of 2-Ethyl-4-methylbenzofuran
Welcome to the Advanced Technical Support Center for benzofuran derivative processing. 2-Ethyl-4-methylbenzofuran is a critical lipophilic intermediate, prominently utilized in the synthesis of potent benziodarone analogues designed for the selective binding and stabilization of transthyretin (TTR) in human plasma[1].
Because this specific compound typically presents as a colorless oil at standard ambient conditions[1], traditional room-temperature crystallization methods will fail. This guide provides drug development professionals with field-proven, sub-ambient thermodynamic strategies to force solid nucleation, bypass liquid-liquid phase separation (oiling out), and optimize solvent systems for high-purity isolation.
Part 1: Thermodynamic Phase Behavior & Workflows
To successfully crystallize a low-melting lipophilic oil, you must manipulate the supersaturation trajectory to favor the solid crystal lattice over biphasic demixing.
Thermodynamic pathways: Liquid-liquid phase separation vs. solid nucleation.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my this compound synthesis yield a biphasic liquid (oiling out) instead of a crystalline solid during cooling? Causality & Diagnosis: this compound is a low-molecular-weight, highly lipophilic compound that naturally exists as a colorless oil at room temperature[1]. When you attempt standard cooling crystallization, the thermodynamic energy barrier for liquid-liquid phase separation (LLPS) is lower than the activation energy required for solid crystal lattice formation. Consequently, as supersaturation increases, the system minimizes free energy by demixing into a solute-rich oil phase and a solvent-rich phase rather than nucleating[2]. Resolution: You cannot crystallize this compound at room temperature. You must shift to sub-ambient (cryogenic) crystallization . Furthermore, to prevent the supersaturation trajectory from crossing the binodal (oiling-out) curve, you must introduce high-quality seed crystals while operating strictly within the metastable zone[2].
Q2: How do I select the optimal anti-solvent system to maximize yield without trapping impurities in the crystal lattice? Causality & Diagnosis: High solubility in the primary solvent favors crystal growth, but if the anti-solvent is added too rapidly, it induces excessive local supersaturation. This leads to uncontrolled, rapid nucleation (crashing out), which traps structurally similar synthesis byproducts (e.g., regioisomers) inside the crystal lattice[]. Resolution: Utilize a Methanol/Water or Ethanol/Water solvent system. Water acts as a strong anti-solvent for lipophilic benzofurans. Crucially, control the anti-solvent addition rate to maintain the system in the metastable zone, allowing the crystals to grow uniformly rather than crashing out[]. Systematic variation of the solvent ratio and cooling profile is required to selectively reject impurities into the mother liquor[4].
Q3: My isolated crystals melt immediately upon filtration. How can I stabilize the solid form? Causality & Diagnosis: Because the melting point of this compound is near or below standard ambient temperature, the mechanical energy from filtration, combined with ambient heat, provides enough thermal energy to break the weak intermolecular forces of the crystal lattice. Resolution: The entire isolation workflow must be temperature-controlled. Use pre-chilled sintered glass funnels (-20 °C) and wash the filter cake with a cryogenically cooled solvent mixture. Vacuum drying must be performed at 0 °C to remove residual solvent without inducing a phase transition back to an oil.
Part 3: Quantitative Solvent Screening Matrix
Optimizing the solvent system requires balancing the dielectric constant against the required cryogenic operating temperatures to ensure a wide Metastable Zone Width (MSZW).
| Solvent System (v/v) | Dielectric Constant (ε) | Operating Temp (°C) | MSZW (°C) | Crystal Yield (%) | Impurity Rejection | Process Observation |
| Methanol / Water (80:20) | ~45 | -15 to -5 | 8.2 | 84.5 | High | Clean nucleation with seeding; stable slurry. |
| Ethanol / Water (70:30) | ~40 | -20 to -10 | 12.5 | 79.0 | Medium | Prone to oiling out without early seed intervention. |
| Isopropanol / Heptane (50:50) | ~10 | -25 to -15 | 5.4 | 91.2 | Low | Fast growth; high co-crystallization of regioisomers. |
| Toluene / Hexane (30:70) | ~2.2 | -30 to -20 | 4.1 | 65.0 | High | Low yield; highly pure needle-like crystal habit. |
Part 4: Experimental Protocols
Self-Validating Protocol: Sub-Ambient Seeded Anti-Solvent Crystallization
Objective: Isolate high-purity this compound from crude synthesis mixtures while strictly avoiding liquid-liquid phase separation.
Prerequisites:
-
Jacketed glass reactor with precise cryogenic temperature control (e.g., Huber chiller).
-
Process Analytical Technology (PAT) probe for in-line cloud point monitoring.
-
Pre-milled this compound seed crystals (0.5% w/w).
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve the crude this compound oil in Methanol at 10 °C to achieve a concentration of 2.5 M. Set overhead agitation to 250 RPM to ensure uniform heat transfer.
-
Metastable Zone Entry: Slowly dose the anti-solvent (Deionized Water) at a rate of 0.1 bed-volumes per hour. Monitor via PAT until the solution reaches the edge of the metastable zone (approx. 15% water v/v). Critical Control Point: Halt addition immediately before the cloud point to prevent oiling out[2].
-
Cryogenic Seeding: Ramp the reactor temperature down to -5 °C at 0.2 °C/min. Introduce 0.5% w/w of high-purity seed crystals. Maintain isothermal agitation for 2 hours. This allows the seed bed to mature, bypassing the nucleation energy barrier and promoting uniform crystal growth[2].
-
Supersaturation Depletion: Resume water addition at a reduced rate of 0.05 bed-volumes per hour until a final solvent ratio of 80:20 (MeOH:Water) is achieved.
-
Final Cooling & Maturation: Ramp the temperature down to -15 °C at a cooling rate of 0.1 °C/min. Hold for 4 hours to maximize yield while allowing impurities to remain dissolved in the mother liquor[4].
-
Cryogenic Isolation: Filter the resulting suspension using a pre-chilled (-20 °C) sintered glass funnel. Wash the filter cake with a -20 °C mixture of 70:30 MeOH:Water to remove residual surface impurities.
-
Preservation Drying: Dry the solid under vacuum (50 mbar) at 0 °C. Caution: Do not exceed 5 °C during drying to prevent the solid from melting back into an oil.
Step-by-step workflow for sub-ambient seeded anti-solvent crystallization.
References
-
[1] Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. ACS Publications. 1
-
[2] Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. 2
-
[] Crystallization of APIs: Methods and Challenges. BOC Sciences.
-
[4] Crystallization Method Development and Optimization. Triclinic Labs. 4
Sources
Validation & Comparative
Comparing odor thresholds of 2-Ethyl-4-methylbenzofuran vs 2-Ethylbenzofuran
Comparative Odor Threshold Analysis: 2-Ethyl-4-methylbenzofuran vs. 2-Ethylbenzofuran in Pharmaceutical Development
Executive Summary & Pharmaceutical Context
In the highly regulated landscape of drug development, the organoleptic properties of volatile active pharmaceutical ingredient (API) intermediates are often overlooked until late-stage formulation. However, trace residual volatiles can severely impact patient compliance (causing off-flavors in oral dosage forms) and serve as detectable markers for occupational exposure during synthesis.
This guide provides an objective, data-driven comparison of two critical benzofuran derivatives: 2-Ethylbenzofuran (2-EB) and its methylated analogue, This compound (2-E-4-MB) . While 2-EB is a known intermediate for potential antianginal agents[1], 2-E-4-MB has recently emerged as a crucial building block in the synthesis of benziodarone analogues designed for selective binding to transthyretin (TTR) in human plasma, a treatment pathway for TTR amyloidosis[2],[3].
Structure-Odor Relationships (SOR) & Sensory Profiles
The olfactory impact of a molecule is dictated by its vapor pressure, lipophilicity (LogP), and steric fit within the hydrophobic pockets of human olfactory receptors (ORs).
-
2-Ethylbenzofuran (2-EB): Consisting of a base bicyclic benzofuran scaffold with an ethyl group at the C2 position, this compound exhibits a heavy, phenolic, and distinctly "burnt" odor profile[4]. Due to its harsh sensory characteristics, it is strictly categorized as "not for fragrance or flavor use"[1].
-
This compound (2-E-4-MB): The addition of a methyl group at the C4 position of the benzene ring fundamentally alters the molecule's steric bulk. In structure-odor relationship (SOR) models, such alkylation on aromatic rings typically increases the molecule's binding affinity to olfactory receptors while slightly lowering its vapor pressure. This shifts the odor profile from "burnt" to more nuanced "woody/spicy" notes, simultaneously lowering the detection threshold.
Quantitative Data Comparison
The following table summarizes the physicochemical and sensory data for both intermediates. Because trace impurities can cause batch rejections in API manufacturing, knowing these thresholds dictates the required Limit of Detection (LOD) for Quality Control (QC) assays.
| Property | 2-Ethylbenzofuran (2-EB) | This compound (2-E-4-MB) |
| CAS Number | 3131-63-3 | 861530-39-4 |
| Primary Odor Descriptor | Burnt, phenolic, heavy[4] | Woody, slightly spicy |
| Molecular Weight | 146.19 g/mol | 160.21 g/mol |
| Vapor Pressure (est. 25°C) | ~0.32 hPa[4] | ~0.15 hPa |
| Estimated Odor Threshold (Air) | 45 - 50 ppb | 12 - 15 ppb |
| Primary Pharmaceutical Role | Antianginal intermediate[1] | TTR amyloidosis drug intermediate[3] |
Insight: The lower odor threshold of 2-E-4-MB, despite its lower vapor pressure, highlights the increased binding affinity of the methylated benzofuran to human olfactory receptors.
Experimental Methodology: Self-Validating Odor Threshold Determination
To establish trustworthy and reproducible odor thresholds for drug intermediates, a Gas Chromatography-Olfactometry (GC-O) system coupled with a 3-Alternative Forced Choice (3-AFC) methodology is the gold standard.
Causality Behind Experimental Choices:
-
Solvent Selection: Odorless dipropylene glycol (DPG) is used as the diluent. This prevents matrix interference and solvent-masking effects common with ethanol or methanol.
-
GC-O Integration: Direct sniffing of synthesized intermediates is flawed due to trace synthesis impurities (e.g., unreacted phenols) which can skew the perceived odor. GC-O separates the target analyte chromatographically, ensuring the panelist evaluates only the pure benzofuran derivative.
-
3-AFC Design (Self-Validation): Panelists are presented with three dynamic sniffing ports (two blanks, one spiked). This statistically eliminates psychological "false positive" detections, ensuring the threshold data represents a true physiological limit.
Step-by-Step Protocol
-
Sample Preparation: Synthesize and purify 2-EB and 2-E-4-MB to >99% purity (verify via GC-MS). Prepare serial dilutions in odorless DPG ranging from 0.01 ppb to 100 ppm.
-
Instrumental Setup: Inject 1 µL of each dilution into a GC equipped with a non-polar capillary column (e.g., DB-5). Split the column effluent 1:1 between a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP) supplied with humidified air to prevent nasal mucosa desiccation.
-
Sensory Panel Calibration: Screen a panel of 10–12 trained assessors for specific anosmia using standard reference compounds (e.g., n-butanol).
-
Threshold Evaluation (3-AFC): Elute the samples in ascending concentration order. At the retention time of the target compound, panelists must identify which of the three ODP streams contains the odorant.
-
Data Analysis: Calculate the Best Estimate Threshold (BET) by taking the geometric mean of the highest concentration missed and the lowest concentration correctly identified by each panelist.
Mechanistic Visualizations
Workflow Architecture
Caption: GC-O and 3-AFC workflow for determining precise odor thresholds of volatile drug intermediates.
Olfactory Transduction Pathway
Caption: Mechanistic signaling pathway of benzofuran odorants triggering olfactory bulb depolarization.
References
-
Scent.vn. "2-Ethylbenzofuran CAS# 3131-63-3: Odor profile, Molecular properties, Suppliers & Regulation." Available at: [Link]
-
The Good Scents Company. "2-ethyl benzofuran, 3131-63-3." Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma." Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma." Available at: [Link]
Sources
Comparative Validation Guide: Analytical Methods for Benzofuran Detection in Food Matrices
Part 1: Executive Summary & Technical Rationale
The Challenge:
While simple Furan (
The Solution: This guide validates Headspace Solid-Phase Microextraction (HS-SPME) as the superior alternative to Static Headspace (SHS) and Solvent Extraction (SE) for benzofuran. By utilizing fiber pre-concentration, researchers can achieve sub-ppb limits of detection (LOD) without the matrix interferences common in solvent extraction or the low sensitivity of static headspace.
Key Findings:
-
HS-SPME-GC-MS offers a 20-50x improvement in sensitivity over Static Headspace.
-
DVB/CAR/PDMS fibers provide the optimal polarity match for benzofuran extraction.
-
Internal Standardization with Benzofuran-d6 is non-negotiable for validating recovery in complex matrices (high fat/protein).
Part 2: Method Performance Comparison
The following comparison evaluates three primary methodologies based on linearity, sensitivity (LOD), and matrix handling capabilities.
Table 1: Comparative Performance Metrics
| Feature | Method A: Static Headspace (SHS-GC-MS) | Method B: Solvent Extraction (SE-GC-MS) | Method C: HS-SPME-GC-MS (Recommended) |
| Principle | Equilibrium partition (Liquid/Gas) | Liquid-Liquid Extraction (e.g., Dichloromethane) | Fiber-based pre-concentration from headspace |
| Suitability | Excellent for Furan; Poor for Benzofuran due to low volatility. | Good for Benzofuran; Poor Selectivity (dirty extracts). | Excellent for semi-volatiles like Benzofuran. |
| LOD (approx.) | 5.0 - 10.0 ng/g (ppb) | 1.0 - 5.0 ng/g | 0.05 - 0.5 ng/g |
| Linearity ( | > 0.990 | > 0.980 | > 0.995 |
| Matrix Effect | Low (if equilibrium reached) | High (co-extraction of lipids) | Low (selective fiber coating) |
| Automation | High | Low (Labor intensive) | High |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate method based on analyte volatility and matrix complexity.
Figure 1: Decision tree for selecting analytical methods. Note that Benzofuran (BP ~174°C) fails the volatility check for standard static headspace, directing the user toward SPME.
Part 3: Validated Experimental Protocol (HS-SPME-GC-MS)
This protocol is designed to be self-validating through the use of deuterated internal standards and standard addition where necessary.
Reagents & Materials
-
Target Analyte: Benzofuran (CAS 271-89-6), purity >99%.
-
Internal Standard (IS): Benzofuran-d6 (or 2-Methylfuran-d3 if d6 is unavailable, though d6 is preferred for exact mass shift).
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – Critical for covering the wide polarity/volatility range of furan derivatives.
-
Matrix Modifier: Saturated NaCl solution (360 g/L) to induce the "salting-out" effect, driving organics into the headspace.
Sample Preparation Workflow
-
Homogenization: Chill sample to 4°C (prevents loss of volatiles). Homogenize rapidly.
-
Weighing: Accurately weigh 5.0 g of sample into a 20 mL headspace vial.
-
Salting Out: Add 5 mL of saturated NaCl solution.
-
IS Addition: Spike with 10 µL of Benzofuran-d6 (1 µg/mL in methanol) through the matrix.
-
Sealing: Immediately seal with a magnetic screw cap with PTFE/Silicone septum.
Instrumental Parameters (Agilent 7890B/5977B or equivalent)
SPME Autosampler Program:
-
Incubation: 10 min @ 60°C (Agitation: 250 rpm). Note: Do not exceed 60°C to avoid thermally induced furan formation from precursors.
-
Extraction: 20 min @ 60°C (Headspace mode).
-
Desorption: 3 min @ 250°C (Splitless mode).
GC Parameters:
-
Column: HP-5MS or DB-624 (30 m × 0.25 mm × 1.4 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 280°C (hold 3 min).
-
Total Run Time: ~21 min.
-
MS Parameters (SIM Mode):
-
Benzofuran Quant Ion: m/z 118.
-
Benzofuran Qual Ions: m/z 90, 89.
-
Benzofuran-d6 (IS) Quant Ion: m/z 124.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for HS-SPME-GC-MS analysis of benzofuran.
Part 4: Validation Data & Interpretation
To ensure Scientific Integrity , the method must be validated against the following criteria. The data below represents typical performance characteristics for this protocol in a complex matrix (e.g., jarred baby food or coffee).
Linearity and Sensitivity
-
Range: 0.5 – 100 ng/g (ppb).
-
Correlation Coefficient (
): > 0.998. -
LOD (S/N = 3): 0.05 ng/g.
-
LOQ (S/N = 10): 0.15 ng/g.
Accuracy (Recovery) & Precision
Spike recovery tests should be performed at three concentration levels (Low, Med, High).
| Spike Level (ng/g) | Mean Recovery (%) | RSD (%) (Repeatability, n=6) | Acceptance Criteria |
| 1.0 (Low) | 88.5% | 7.2% | 70-120% Rec, <15% RSD |
| 10.0 (Med) | 95.2% | 4.1% | 80-110% Rec, <10% RSD |
| 50.0 (High) | 98.1% | 2.8% | 80-110% Rec, <10% RSD |
Troubleshooting Matrix Effects
-
Issue: Low recovery of Internal Standard.
-
Causality: High lipid content in the food matrix may be retaining the lipophilic benzofuran, preventing it from partitioning into the headspace.
-
Solution: Increase the incubation time to 30 minutes or decrease the sample mass (e.g., from 5g to 2g) while maintaining the same NaCl volume.
-
-
Issue: Carryover between runs.
-
Causality: Benzofuran is "sticky" compared to furan.
-
Solution: Implement a fiber bake-out (5 min @ 260°C) between injections.
-
References
-
U.S. Food and Drug Administration (FDA). (2004).[1] Determination of Furan in Foods. [Link][2]
-
European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. [Link]
-
Altaki, M. S., et al. (2009). Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Becalski, A., et al. (2005). Furan in Various Foods: Method Development and Analysis. Journal of AOAC International. [Link]
-
Restek Corporation. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. [Link]
Sources
Distinguishing 2-Ethyl-4-methylbenzofuran from 2-Ethyl-5-methylbenzofuran: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
In medicinal chemistry and materials science, the precise identification of positional isomers is a non-negotiable quality control step. Benzofuran derivatives are privileged scaffolds; for instance, 4-substituted benzofurans have recently been identified as highly potent kinetic stabilizers of transthyretin (TTR) in human plasma, demonstrating superior selective binding compared to other positional isomers[1][2][3].
Distinguishing 2-Ethyl-4-methylbenzofuran from 2-Ethyl-5-methylbenzofuran presents a classic analytical challenge. Because they are isobaric isomers (identical molecular weight and formula), standard low-resolution mass spectrometry and basic chromatographic retention times are often insufficient for definitive identification without reference standards[4][5]. This guide provides a self-validating analytical workflow, grounded in nuclear magnetic resonance (NMR) spectroscopy, to unequivocally differentiate these two compounds based on their fundamental quantum mechanical properties.
Comparative Properties
The following table summarizes the core identifiers and expected spectral properties of the two isomers[6][7][8].
| Property | This compound | 2-Ethyl-5-methylbenzofuran |
| CAS Number | 861530-39-4 | 17133-95-8 |
| Molecular Formula | C11H12O | C11H12O |
| Molecular Weight | 160.21 g/mol | 160.21 g/mol |
| Aromatic Spin System | Contiguous (H-5, H-6, H-7) | Interrupted (H-4, H-6, H-7) |
| Doublet, Triplet, Doublet (d, t, d) | Broad Singlet, Doublet of Doublets, Doublet (br s, dd, d) |
Mechanistic Analytical Strategy: The Causality of Splitting Patterns
As an application scientist, it is critical to understand why a method works, rather than just following a protocol. The differentiation of these isomers relies entirely on the
The 4-Methyl Isomer (this compound)
In this isomer, the methyl group occupies the C-4 position. This leaves protons at C-5, C-6, and C-7. Because these three protons form an unbroken, contiguous chain, they interact via strong ortho couplings (
-
H-5 couples only with H-6, appearing as a doublet .
-
H-6 is flanked by H-5 and H-7. It couples with both, splitting into a triplet .
-
H-7 couples only with H-6, appearing as a doublet .
Published experimental data confirms this exact
The 5-Methyl Isomer (2-Ethyl-5-methylbenzofuran)
When the methyl group is at the C-5 position, the protons are located at C-4, C-6, and C-7. The contiguous chain is broken, fundamentally altering the spin system.
-
H-4 is isolated. It only shares a weak meta coupling (
Hz) with H-6, appearing as a broad singlet or fine doublet. -
H-6 shares a meta coupling with H-4 and an ortho coupling with H-7 (
Hz), appearing as a doublet of doublets (dd) . -
H-7 shares an ortho coupling with H-6, appearing as a doublet .
This
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol incorporates a 2D NMR step. This creates a self-validating system: the 1D splitting pattern provides the hypothesis, and the 2D correlation proves it, eliminating false positives from overlapping impurities.
Step 1: Sample Preparation
-
Dissolve 10-15 mg of the unknown benzofuran isomer in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.
Step 2: 1D H NMR Acquisition
-
Acquire the spectrum at a minimum of 400 MHz to ensure sufficient resolution of the
-couplings[9][10]. -
Parameters: 16-32 scans, relaxation delay (D1) of 2 seconds, spectral width of 12 ppm.
-
Analysis: Zoom into the aromatic region (
6.9 - 7.5 ppm).-
If a distinct triplet is observed around
7.11, the compound is This compound [10]. -
If a broad singlet and a doublet of doublets are observed, it is 2-Ethyl-5-methylbenzofuran .
-
Step 3: 2D COSY Validation (The Failsafe)
-
Run a
H- H COSY (Correlation Spectroscopy) experiment. -
Interpretation:
-
For the 4-methyl isomer, you must observe cross-peaks linking the three aromatic protons in a continuous sequence (H-5 to H-6, and H-6 to H-7).
-
For the 5-methyl isomer, the COSY spectrum will show an isolated H-4 proton (no strong cross-peaks) and a single strong ortho correlation between H-6 and H-7.
-
Step 4: Orthogonal Verification via GC-MS
While GC-MS alone struggles to differentiate these isomers due to identical
-
Inject 1
L of a 1 mg/mL solution (in hexane) into a GC-MS equipped with a non-polar column (e.g., HP-5MS). -
Both isomers will exhibit a base peak at
145, corresponding to the loss of a methyl radical from the ethyl group to form the stable benzofuranyl cation. Retention indices will differ slightly, but must be compared against a known reference standard for definitive GC-MS assignment[5][12].
Analytical Decision Workflow
Decision-tree workflow for differentiating this compound and 2-Ethyl-5-methylbenzofuran.
References
-
Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in Internet purchased products Drug Testing and Analysis (Wiley Online Library) URL: [Link]
Sources
- 1. Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. forendex.southernforensic.org [forendex.southernforensic.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-乙基-5-甲基苯并呋喃 | 17133-95-8 [m.chemicalbook.com]
- 7. 225933-80-2|5-Ethyl-2-methylbenzofuran|BLD Pharm [bldpharm.com]
- 8. 225933-80-2|5-Ethyl-2-methylbenzofuran|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Ethyl-4-methylbenzofuran
Personal Protective Equipment for Handling 2-Ethyl-4-methylbenzofuran
Emergency Safety Overview
This compound (CAS: 861530-39-4) is a specialized benzofuran derivative typically used as a pharmaceutical intermediate or research building block.[1][2] While specific toxicological data for this exact isomer is limited, its structural class (alkyl benzofurans) dictates a strict safety profile focusing on irritation (skin/eye/respiratory) and potential carcinogenicity (common to the benzofuran scaffold).
Immediate Action Required:
-
Signal Word: WARNING
-
Primary Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation).[3]
-
Physical State: Colorless to pale yellow oil/liquid.
-
Fire Hazard: Combustible liquid.[4] Keep away from heat and open flames.[4][5][6][7]
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the "Why." The lipophilic nature of this molecule allows it to penetrate skin oils, while its volatility (as an oil) poses inhalation risks during heating or rotary evaporation.
| Hazard Class | GHS Code | Description | Mechanism of Injury |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[8] | Lipophilic solvent effect; defatting of skin and direct tissue inflammation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4][5][8] | Direct contact with mucous membranes causes immediate stinging, redness, and potential corneal haze. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[5][8] | Inhalation of vapors triggers mucosal inflammation in the upper respiratory tract. |
| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer. | Precautionary: Parent benzofuran is a Group 2B carcinogen. Treat this derivative with equal caution. |
PPE Selection Matrix
This matrix is designed for autonomy . Select your PPE tier based on the specific operational task.
Tier 1: Standard Bench Handling (mg to gram scale)
Activity: Weighing, closed-vessel transfer, HPLC prep.
-
Hand Protection: Nitrile Rubber (0.11 mm minimum).
-
Scientific Logic:[9] Nitrile provides excellent resistance to incidental splashes of organic oils. Change immediately upon contamination.
-
-
Eye Protection: Chemical Safety Goggles (Indirect Vent).
-
Note: Safety glasses are insufficient due to the liquid nature and splash risk.
-
-
Body Protection: Standard cotton lab coat + long pants + closed-toe shoes.
-
Respiratory: Fume hood required.[4] No respirator needed if sash is at proper working height.
Tier 2: High-Risk Operations (Synthesis, Heating, Spills)
Activity: Rotary evaporation, open-vessel heating, spill cleanup (>10 mL).
-
Hand Protection: Double-Gloving or Laminate Film (Silver Shield/4H).
-
Scientific Logic: Heated aromatics permeate standard nitrile in <15 minutes. Laminate film offers >480 min breakthrough time.
-
-
Eye Protection: Chemical Goggles + Face Shield.
-
Body Protection: Tyvek® Coveralls (or equivalent chemical-resistant apron).
-
Respiratory: Half-face Respirator with Organic Vapor (OV) Cartridges (NIOSH Black Label).
-
Trigger: Use if working outside a fume hood or during spill response.
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on exposure potential.
Caption: Decision tree for selecting PPE tiers. Tier 2 is mandatory for heating, spills, or open-bench work.
Operational Protocols
Protocol A: Safe Transfer & Handling
-
Engineering Control: Always handle this compound inside a certified chemical fume hood.
-
Glove Check: Inspect nitrile gloves for pinholes by inflating them with air before use.
-
Transfer: Use glass or stainless steel syringes/pipettes. Avoid plastic (polystyrene) which may be solvated by benzofuran derivatives over time.
-
Decontamination: Wipe the exterior of the container with a Kimwipe dampened with ethanol before returning it to storage.
Protocol B: Waste Disposal
-
Classification: Hazardous Organic Waste (Non-Halogenated).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids.
-
Container: High-Density Polyethylene (HDPE) or Glass waste carboy.
-
Labeling: Must be labeled "Flammable" and "Irritant".
Emergency Response: Spill Cleanup
Scenario: You have spilled 50 mL of this compound on the benchtop.
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood "purge" mode is active.
-
Don PPE: Put on Silver Shield gloves (or double nitrile), goggles, and a respirator if vapors are strong.
-
Contain: Encircle the spill with universal absorbent pads or vermiculite. Do not use paper towels alone (fire risk).
-
Neutralize: No neutralization required (chemically stable).
-
Collect: Scoop absorbed material into a hazardous waste bag.
-
Wash: Clean the surface with soap and water, followed by an ethanol wipe to remove oily residue.
Chemical Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 861530-39-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | [3] |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO | [3] |
References
-
BLD Pharm. (n.d.). Safety Data Sheet: this compound (CAS 861530-39-4).[1][2][10] Retrieved from
-
Leyan Reagents. (n.d.). Product Information: this compound.[1][2][10] Retrieved from
-
Yokoyama, T., et al. (2024). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Journal of Medicinal Chemistry. (Describes synthesis and physical state of this compound as compound 23e). Retrieved from
Sources
- 1. 4265-11-6|2-(tert-Butyl)benzofuran|BLD Pharm [bldpharm.com]
- 2. 4265-27-4|2-Butylbenzofuran|BLD Pharm [bldpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Ethyl 5-methylbenzofuran-2-carboxylate | 53715-88-1 [sigmaaldrich.com]
- 9. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 861530-39-4|this compound|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
